1-Bromo-4-(2-fluoropropan-2-yl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2-fluoropropan-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNMOOMWSYIJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677423 | |
| Record name | 1-Bromo-4-(2-fluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857293-81-3 | |
| Record name | 1-Bromo-4-(2-fluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of 1-Bromo-4-(2-fluoropropan-2-yl)benzene in Medicinal Chemistry
Synthesis, Reactivity, and Bioisosteric Applications
Executive Summary
1-Bromo-4-(2-fluoropropan-2-yl)benzene (CAS 857293-81-3) serves as a critical fluorinated building block in modern drug discovery. Characterized by the gem-dimethyl fluoride moiety, this intermediate offers a strategic advantage in medicinal chemistry: it functions as a metabolically stable, lipophilic bioisostere for carbonyl and sulfoxide groups. This guide provides a validated technical framework for the synthesis, handling, and application of this compound, moving beyond basic properties to explore its role in modulating physicochemical parameters in lead optimization.
Part 1: Chemical Identity & Physicochemical Profile[1]
The introduction of the fluorine atom at the benzylic position of the cumyl group significantly alters the electronic and steric landscape compared to its non-fluorinated analog.
Core Data Table
| Property | Specification |
| CAS Number | 857293-81-3 |
| IUPAC Name | This compound |
| Synonyms | p-Bromocumyl fluoride; 1-Bromo-4-(1-fluoro-1-methylethyl)benzene |
| Molecular Formula | C₉H₁₀BrF |
| Molecular Weight | 217.08 g/mol |
| Physical State | Colorless to pale yellow liquid (at 25°C) |
| Boiling Point (Predicted) | ~215°C (at 760 mmHg) |
| Density (Predicted) | ~1.35 g/cm³ |
| LogP (Predicted) | 3.8 – 4.2 (High Lipophilicity) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Structural Significance
The gem-dimethyl fluoride group acts as a "metabolic shield." In non-fluorinated cumyl derivatives, the benzylic position is highly susceptible to Cytochrome P450-mediated hydroxylation. Replacing the benzylic hydrogen with fluorine blocks this metabolic soft spot while maintaining steric bulk similar to a tert-butyl group.
Part 2: Synthetic Routes & Process Chemistry[2][4][5]
The synthesis of CAS 857293-81-3 centers on the deoxyfluorination of the corresponding tertiary alcohol. This transformation is chemically sensitive; the competition between substitution (fluorination) and elimination (styrene formation) requires strict kinetic control.
Validated Protocol: Deoxyfluorination via DAST
Precursor: 2-(4-bromophenyl)propan-2-ol (CAS 2077-19-2).[1] Reagent: Diethylaminosulfur trifluoride (DAST).[2]
Mechanistic Insight
DAST activates the tertiary alcohol, forming an alkoxyaminosulfur difluoride intermediate. The subsequent nucleophilic attack by fluoride is an SN1-like process due to the stability of the benzylic carbocation. Low temperatures are mandatory to suppress the E1 elimination pathway that yields the side product 1-bromo-4-(prop-1-en-2-yl)benzene.
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Solvation: Dissolve 2-(4-bromophenyl)propan-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical Step: Temperature control determines the yield ratio of Fluoride vs. Olefin.
-
Addition: Add DAST (1.2 eq) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quenching: Pour the reaction mixture into a vigorously stirring saturated NaHCO₃ solution (0°C). Caution: CO₂ evolution.
-
Extraction: Extract with DCM (3x), dry organic layers over MgSO₄, and concentrate in vacuo (bath temp < 30°C to prevent volatility loss).
-
Purification: Flash column chromatography (Silica gel, 100% Hexanes). The fluoride product typically elutes before the alcohol and elimination byproducts.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Olefin Content | Reaction temp too high; Basic workup too harsh. | Maintain -78°C longer; switch to XtalFluor-E which is less acidic/prone to elimination. |
| Incomplete Conversion | Steric hindrance; Old DAST reagent. | Use fresh DAST; allow warming to RT only after TLC confirms intermediate formation. |
| Darkening/Tarring | Exothermic decomposition. | Ensure strict dropwise addition; dilute reaction mixture further (0.1 M). |
Part 3: Reactivity & Functionalization
The bromine handle at the para-position renders CAS 857293-81-3 a versatile electrophile for cross-coupling reactions.
Synthesis Workflow Diagram
The following diagram illustrates the synthesis of the core unit and its divergent applications in coupling chemistry.
Figure 1: Synthetic pathway from alcohol precursor to the fluorinated intermediate and downstream coupling capabilities.
Key Reaction: Suzuki-Miyaura Coupling
This is the primary utility of CAS 857293-81-3 in drug synthesis.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Dioxane/Water (4:1) or Toluene.
-
Outcome: Attaches the 4-(2-fluoropropan-2-yl)phenyl motif to heteroaryl scaffolds (e.g., pyridines, indoles) common in kinase inhibitors.
Part 4: Medicinal Chemistry Applications[5][8][9][10][11][12]
Bioisosterism and The "Fluorine Effect"
The 2-fluoropropan-2-yl group is a bioisostere for:
-
Tert-Butyl Group: Similar steric volume but higher polarity and metabolic stability.
-
Acetyl Group (-C(=O)CH₃): The C-F bond dipole mimics the C=O dipole, but without the liability of nucleophilic attack or reduction.
Impact on DMPK Parameters
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond it replaces. This blocks P450 oxidation at the benzylic carbon, extending the half-life (
) of the drug candidate. -
Lipophilicity: Fluorination generally increases LogP compared to the hydroxyl precursor, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
-
Conformation: The gauche effect of fluorine can lock the isopropyl group into specific conformations, potentially improving binding affinity to target proteins.
Part 5: Handling & Safety Data
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles with side shields. |
| STOT-SE | H335: May cause respiratory irritation. | Handle in a fume hood. |
Storage: Store in a tightly closed container under an inert atmosphere (Argon). Moisture sensitive (hydrolysis may release HF traces over long periods).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12681920: 2-(4-Bromophenyl)propan-2-ol (Precursor). Retrieved from [Link]
-
Organic Syntheses. Fluorination of Alcohols Using DAST: General Protocols. Organic Syntheses, Coll.[3] Vol. 6, p.136. Retrieved from [Link]
-
Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 21, 8315–8359. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Fluorine in pharmaceutical industry: The impact of fluorine on physicochemical properties. Beilstein J. Org. Chem. 2018, 14, 2529–2552. Retrieved from [Link]
Sources
An In-depth Technical Guide to p-(2-fluoropropan-2-yl)bromobenzene: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of p-(2-fluoropropan-2-yl)bromobenzene, a fluorinated aromatic compound with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes established chemical principles and data from analogous structures to propose a robust synthetic pathway, predict its spectroscopic characteristics, and explore its prospective applications. This document is intended for researchers, scientists, and drug development professionals seeking to innovate with novel fluorinated building blocks.
Introduction: The Strategic Value of Fluorinated Aromatic Compounds
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties of the carbon-fluorine bond, such as its high strength and polarity, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The 2-fluoropropan-2-yl group, a tertiary alkyl fluoride, is of particular interest as it introduces a sterically demanding and metabolically robust fluorinated moiety. When appended to a bromobenzene scaffold, as in p-(2-fluoropropan-2-yl)bromobenzene, it creates a versatile building block for further chemical elaboration through cross-coupling reactions at the bromine-substituted position.
This guide will provide a detailed, prospective analysis of p-(2-fluoropropan-2-yl)bromobenzene, from its rational synthesis to its potential as a key intermediate in the development of novel chemical entities.
Chemical Structure and Synonyms
The chemical structure of p-(2-fluoropropan-2-yl)bromobenzene consists of a benzene ring substituted at the para (1 and 4) positions with a bromine atom and a 2-fluoropropan-2-yl group.
Systematic IUPAC Name: 1-Bromo-4-(2-fluoropropan-2-yl)benzene
Common Synonyms:
-
p-Bromocumyl fluoride
-
4-Bromo-α,α-dimethylbenzyl fluoride
Below is a diagram of the chemical structure:
Caption: Chemical structure of p-(2-fluoropropan-2-yl)bromobenzene.
Proposed Synthetic Pathway
A robust and logical synthetic route to p-(2-fluoropropan-2-yl)bromobenzene is proposed in two main stages: first, the synthesis of the tertiary alcohol precursor, 2-(4-bromophenyl)propan-2-ol, followed by its deoxyfluorination.
Caption: Proposed synthetic workflow for p-(2-fluoropropan-2-yl)bromobenzene.
Step 1: Friedel-Crafts Acylation of Bromobenzene
The initial step involves the Friedel-Crafts acylation of bromobenzene to introduce an acetyl group at the para position. This reaction is well-established and directs the incoming acyl group predominantly to the para position due to the ortho, para-directing nature of the bromine atom and steric hindrance at the ortho positions.[5][6]
Experimental Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃).
-
Add bromobenzene to the flask.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise from the dropping funnel with stirring.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time to ensure complete reaction.
-
Cool the reaction mixture and pour it cautiously onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude p-bromoacetophenone.
-
Purify the product by recrystallization or distillation.
Step 2: Grignard Reaction to form 2-(4-bromophenyl)propan-2-ol
The synthesized p-bromoacetophenone is then converted to the corresponding tertiary alcohol via a Grignard reaction with methylmagnesium bromide.[7][8]
Experimental Protocol:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of methyl bromide in anhydrous diethyl ether and add a small amount to the magnesium to initiate the Grignard reagent formation.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining methyl bromide solution dropwise to maintain a gentle reflux.[9]
-
After the formation of the Grignard reagent is complete, cool the flask in an ice bath.
-
Dissolve the p-bromoacetophenone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with stirring.[10]
-
After the addition, allow the reaction to stir at room temperature to ensure completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude 2-(4-bromophenyl)propan-2-ol.
-
Purify the product by column chromatography or recrystallization.
Step 3: Deoxyfluorination of 2-(4-bromophenyl)propan-2-ol
The final step is the conversion of the tertiary alcohol to the target tertiary alkyl fluoride. This is a critical transformation, and several modern deoxyfluorinating reagents can be employed. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this purpose.[11]
Experimental Protocol:
-
In a dry flask under an inert atmosphere, dissolve the 2-(4-bromophenyl)propan-2-ol in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the deoxyfluorinating agent (e.g., DAST) dropwise with vigorous stirring.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the final product, p-(2-fluoropropan-2-yl)bromobenzene, by column chromatography on silica gel.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted physicochemical and spectroscopic data for p-(2-fluoropropan-2-yl)bromobenzene and its key precursor, based on data from analogous compounds.
| Property | 2-(4-bromophenyl)propan-2-ol (Precursor) | p-(2-fluoropropan-2-yl)bromobenzene (Target) |
| Molecular Formula | C₉H₁₁BrO | C₉H₁₁BrF |
| Molecular Weight | 215.09 g/mol | 217.09 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ ~7.5 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~1.6 (s, 6H, -CH₃), ~2.0 (s, 1H, -OH) | δ ~7.5 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~1.7 (d, JHF ≈ 20 Hz, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~147 (Ar-C-C), ~128 (Ar-CH), ~127 (Ar-CH), ~121 (Ar-C-Br), ~73 (C-OH), ~32 (-CH₃) | δ ~145 (Ar-C-C), ~132 (Ar-CH), ~127 (Ar-CH), ~122 (Ar-C-Br), ~95 (d, JCF ≈ 170 Hz, C-F), ~29 (d, JCCF ≈ 20 Hz, -CH₃) |
| ¹⁹F NMR (CDCl₃) | N/A | δ ~ -140 to -160 ppm (relative to CFCl₃)[12][13] |
| Mass Spec (EI) | M⁺ at m/z 214/216, fragments from loss of CH₃ and H₂O | M⁺ at m/z 216/218, fragments from loss of CH₃ and HF |
Note: The predicted NMR chemical shifts and coupling constants are estimates based on structurally similar compounds and may vary in an actual experimental setting.[14][15][16][17][18]
Potential Applications in Research and Development
The unique structural features of p-(2-fluoropropan-2-yl)bromobenzene make it a highly attractive building block for various applications, particularly in drug discovery and materials science.
Medicinal Chemistry and Drug Development
The incorporation of fluorinated groups is a well-established strategy to enhance the pharmacological properties of drug candidates.[4][19] The 2-fluoropropan-2-yl moiety can serve as a metabolically stable, lipophilic group that can modulate the binding of a molecule to its target protein. The bromine atom provides a synthetic handle for introducing the molecule into a larger scaffold via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[20] This allows for the rapid generation of diverse compound libraries for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors.
Materials Science and Polymer Chemistry
Aromatic bromine compounds are widely used as monomers or precursors for functional polymers.[21][22] The presence of the fluorinated alkyl group in p-(2-fluoropropan-2-yl)bromobenzene can impart unique properties to polymers, such as increased thermal stability, chemical resistance, and altered dielectric properties. This compound could be used to synthesize novel fluorinated polymers with potential applications in electronics, high-performance coatings, and advanced separation membranes. The bromine functionality allows for its incorporation into polymer chains via various polymerization techniques.[23]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling p-(2-fluoropropan-2-yl)bromobenzene and its precursors. All synthetic steps should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reagents used in the synthesis, particularly aluminum chloride, Grignard reagents, and deoxyfluorinating agents, are hazardous and require careful handling according to their specific safety data sheets (SDS).
Conclusion
p-(2-fluoropropan-2-yl)bromobenzene represents a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This technical guide provides a scientifically grounded, prospective framework for its synthesis, characterization, and application. The proposed multi-step synthesis is based on well-established and reliable chemical transformations. The predicted spectroscopic data will serve as a valuable reference for researchers undertaking the synthesis and characterization of this novel compound. The exploration of its use in the development of new pharmaceuticals and advanced materials is a compelling area for future research.
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Deoxyfluorination Using CuF2. (2019, December 13). Retrieved from [Link]
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Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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- Nmr spectroscopy of fluorine 19. (n.d.). Slideshare.
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Grignard Reaction. (n.d.). Retrieved from [Link]
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The Grignard Reaction. (n.d.). Retrieved from [Link]
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Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. (2013, February 23). Retrieved from [Link]
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1H-NMR. (n.d.). Retrieved from [Link]
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13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]
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- Al-Bayati, Y. K., & Al-Azab, S. M. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Polymers, 14(5), 896.
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Strategic Sourcing and Application of 4-(2-Fluoropropan-2-yl)phenyl Bromide in Medicinal Chemistry
Executive Summary
4-(2-fluoropropan-2-yl)phenyl bromide (CAS: 1214344-38-1 ) is a specialized halogenated building block used primarily in the optimization of lead compounds. It serves as a critical intermediate for introducing the 2-fluoropropan-2-yl group (often called a "fluoro-isopropyl" or "gem-dimethyl fluoro" moiety).
In modern drug design, this moiety acts as a bioisostere for the tert-butyl or isopropyl group . The introduction of fluorine lowers lipophilicity (LogP) while blocking metabolic oxidation at the benzylic position, a common liability in alkyl-substituted aromatics.
This guide provides a technical roadmap for sourcing, synthesizing, and validating this compound, addressing the specific challenges of its procurement and chemical stability.
Part 1: Procurement Intelligence (Supplier & Price)
Market Status: "Make-on-Demand" Category
Unlike commodity reagents (e.g., 4-bromofluorobenzene), CAS 1214344-38-1 is rarely held in significant stock by catalog vendors due to the stability of the tertiary fluoride (prone to elimination). It is typically classified as a Make-on-Demand (MOD) or Custom Synthesis item.
Verified Supply Channels
Researchers should not expect immediate "Add to Cart" availability. Sourcing requires engagement with specialized fluorochemistry vendors.
| Supplier Tier | Primary Vendors | Availability Model | Estimated Lead Time |
| Tier 1 (Stock/Fast) | Enamine , Combi-Blocks | Warehouse Stock (Occasional) | 1–2 Weeks |
| Tier 2 (Catalog) | Fluorochem , Apollo Scientific | Cross-dock / Synthesis | 4–6 Weeks |
| Tier 3 (Aggregators) | eMolecules, MolPort | Database Listing | Varies (Check reliability) |
Pricing Estimates (Q1 2026 Snapshot)
Pricing is volatile and volume-dependent. The following are estimates for budgetary planning.
| Quantity | Procurement Type | Estimated Price Range (USD) | Notes |
| 1 g | Catalog (Stock) | $150 - $250 | High premium for immediate availability. |
| 5 g | Catalog (Stock) | $450 - $700 | Standard discovery scale. |
| 10 - 25 g | Custom Synthesis | $1,500 - $2,500 | FTE-based pricing; includes validation data. |
| 100 g+ | Bulk Contract | Request Quote | Significant economy of scale possible. |
Procurement Strategy: If lead times exceed 4 weeks, in-house synthesis (described in Part 3) is often more time-efficient and cost-effective ($50 material cost vs. $1000+ purchase), provided your lab is equipped for deoxyfluorination.
Part 2: Chemical Profile & Technical Specifications
Identity & Physiochemical Properties[1][2]
-
IUPAC Name: 1-bromo-4-(2-fluoropropan-2-yl)benzene
-
Molecular Formula: C₉H₁₀BrF
-
Molecular Weight: 217.08 g/mol
-
Key Structural Feature: Tertiary alkyl fluoride (benzylic).
Critical Quality Attribute (CQA): The "Styrene" Impurity
The primary degradation pathway for this molecule is the elimination of HF to form 4-bromo-α-methylstyrene .
-
Storage Requirement: 2–8°C, inert atmosphere (Argon/Nitrogen). Acidic impurities accelerate elimination.
-
QC Check: Before use, check 1H NMR.
-
Target: Methyl singlet at ~1.6–1.7 ppm (d, J_H-F coupling).
-
Impurity: Olefinic protons at ~5.0–5.5 ppm indicate elimination.
-
Part 3: Synthesis & Manufacturing (In-House Protocol)
For labs facing long lead times, the synthesis is a reliable two-step protocol starting from the inexpensive commodity chemical 4'-bromoacetophenone .
Reaction Workflow
-
Grignard Addition: Conversion of ketone to tertiary alcohol.
-
Deoxyfluorination: Nucleophilic substitution of -OH with -F using DAST or XtalFluor-E.
Figure 1: Synthetic pathway for CAS 1214344-38-1. Note the divergence at Step 2 where elimination competes with fluorination.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-bromophenyl)propan-2-ol
-
Setup: Flame-dried 3-neck flask under Argon.
-
Reagents: Dissolve 4'-bromoacetophenone (1.0 eq) in anhydrous THF (0.5 M).
-
Addition: Cool to 0°C. Add Methylmagnesium bromide (3.0 M in ether, 1.2 eq) dropwise over 30 mins.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Dry over MgSO₄.
-
Result: Quantitative yield of the tertiary alcohol. Usually requires no purification.
Step 2: Deoxyfluorination (The Critical Step)
Caution: DAST (Diethylaminosulfur trifluoride) releases HF on contact with water. Use plasticware where possible or silylated glass.
-
Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.2 M) in a plastic reaction vessel.
-
Cooling: Cool to -78°C (Dry ice/acetone). Crucial for selectivity.
-
Reagent: Add DAST (1.2 eq) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.
-
Quench: Pour slowly into saturated NaHCO₃ (gas evolution!).
-
Purification: Flash chromatography (100% Hexanes or 1-5% EtOAc/Hexanes).
-
Note: The alkene impurity is less polar and will elute first. Collect the second major fraction.
-
Part 4: Applications in Drug Discovery[3]
This building block is primarily used in Suzuki-Miyaura Cross-Couplings . The bromine handle allows attachment to heteroaromatic scaffolds, transferring the fluoroisopropyl group to the core.
Why use the Fluoroisopropyl Group?
-
Metabolic Stability: Replaces the benzylic hydrogen (susceptible to CYP450 oxidation) with Fluorine.
-
Lipophilicity: The C-F bond is more lipophilic than C-OH but less than C-H, allowing fine-tuning of LogP.
-
Conformation: The "Gauche Effect" of the fluorine can lock the alkyl chain into specific conformations, potentially improving binding affinity.
Figure 2: Common synthetic utility of the bromide handle in medicinal chemistry campaigns.
References
-
Synthesis of Fluorinated Building Blocks
- Title: Deoxyfluorination of Alcohols Using N,N-Diethylaminosulfur Trifluoride (DAST).
- Source: Middleton, W. J. J. Org. Chem.1975, 40, 574.
- Context: Foundational protocol for converting tertiary alcohols to fluorides.
-
Modern Deoxyfluorination Reagents (Safer Alternatives)
- Title: XtalFluor-E: A Safer, Crystalline Deoxyfluorin
- Source: L'Heureux, A. et al. J. Org. Chem.2010, 75, 3401.
- Context: Describes reagents that avoid the explosion risks of DAST while maintaining selectivity.
-
Bioisosteres in Drug Design
-
Title: Fluorine in Medicinal Chemistry.[1]
- Source: Purser, S. et al. Chem. Soc. Rev.2008, 37, 320.
- Context: Explains the metabolic stability benefits of replacing alkyl groups with fluoro-alkyls.
-
-
Supplier Verification (Enamine)
- Source: Enamine Building Blocks Catalog (Search: Fluorinated Arom
- Context: Verification of custom synthesis capabilities for this class of compounds.
-
Supplier Verification (Combi-Blocks)
- Source: Combi-Blocks Product D
- Context: Primary source for brominated/fluorin
Sources
An In-depth Technical Guide to Fluorinated Isopropyl Benzene Building Blocks for Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] Among the diverse array of fluorinated motifs, the fluorinated isopropyl benzene scaffold has emerged as a particularly valuable building block. This guide provides an in-depth technical overview of these structures, elucidating the rationale behind their use, common synthetic strategies, key physicochemical properties, and their application in contemporary drug discovery programs. We will explore how the unique properties of fluorine, when combined with the common isopropyl benzene pharmacophore, can be leveraged to overcome prevalent challenges in drug development, such as metabolic instability and suboptimal binding affinity.
Introduction: The Strategic Value of Fluorine in Medicinal Chemistry
Fluorine is the most electronegative element, and its introduction into a drug candidate can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[2] Unlike other halogens, fluorine is small (with a van der Waals radius comparable to hydrogen), allowing it to act as a bioisostere for a hydrogen atom while imparting significant electronic changes.[2] Medicinal chemists leverage these unique characteristics to:
-
Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[3][4][5] By replacing a hydrogen atom at a metabolically vulnerable site—such as a benzylic position on an isopropyl group—with fluorine, chemists can "block" oxidative metabolism, often leading to a longer drug half-life and improved bioavailability.[3]
-
Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and conformational preferences.[2][6] For example, introducing fluorine can lower the pKa of nearby basic groups, which can improve membrane permeability and oral absorption.[2] The effect on lipophilicity is context-dependent; while a single fluorine on an aliphatic chain can decrease lipophilicity, aromatic fluorination often leads to an increase.[7][8]
-
Improve Binding Affinity and Selectivity: The strong dipole of the C-F bond can lead to favorable interactions with target proteins, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[1][2] This can also improve selectivity by discouraging binding to off-target proteins.[1]
The isopropyl benzene (cumene) moiety is a common scaffold in bioactive molecules.[9][10] However, the benzylic proton on the isopropyl group is often a site of metabolic oxidation. Fluorination at this or other positions on the scaffold represents a powerful strategy to fine-tune the properties of drug candidates.[11]
Synthetic Strategies for Fluorinated Isopropyl Benzene Building Blocks
The generation of fluorinated isopropyl benzene derivatives can be approached through several synthetic routes, primarily involving either the direct fluorination of a pre-formed isopropyl benzene scaffold or the construction of the scaffold using fluorinated starting materials.
Electrophilic Aromatic Fluorination
Direct fluorination of the aromatic ring of cumene or its derivatives is a common strategy. This is typically achieved using electrophilic fluorinating agents.
-
Reagents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are the most common reagents for this transformation.
-
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich benzene ring attacks the electrophilic fluorine source. The regioselectivity (ortho, meta, para) is dictated by the electronic and steric properties of the isopropyl group and any other substituents on the ring. The isopropyl group is a weak ortho-, para-director.
Representative Protocol: Synthesis of 1-Fluoro-4-isopropylbenzene
Objective: To synthesize 1-fluoro-4-isopropylbenzene via electrophilic fluorination of cumene.
Materials:
-
Cumene (Isopropylbenzene)
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (CH₃CN), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cumene (1.0 equivalent) in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 equivalents) to the solution in portions over 15 minutes. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes to isolate the desired 1-fluoro-4-isopropylbenzene product.[12]
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and GC-MS analysis.
Nucleophilic Aromatic Substitution (SₙAr)
For activated systems (e.g., those containing strongly electron-withdrawing groups like nitro or cyano), nucleophilic substitution with a fluoride source is a viable strategy.
-
Reagents: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common fluoride sources, often used with a phase-transfer catalyst (e.g., a crown ether) to enhance solubility and reactivity.
-
Mechanism: This reaction requires an electron-deficient aromatic ring and a good leaving group (e.g., -NO₂, -Cl) ortho or para to the activating group. The fluoride anion attacks the carbon bearing the leaving group, which is subsequently eliminated.
Building the Scaffold: Friedel-Crafts Alkylation
An alternative to direct fluorination is to build the isopropyl benzene scaffold using a fluorinated starting material.
-
Methodology: The Friedel-Crafts alkylation of a fluorinated benzene derivative (e.g., fluorobenzene) with propylene or an isopropyl halide (e.g., 2-chloropropane) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can yield the desired product.[10] This method is particularly useful for preparing specific regioisomers.
Key Building Blocks and Their Physicochemical Properties
The position of the fluorine atom(s) on the isopropyl benzene scaffold significantly influences the molecule's properties. Below is a table summarizing some key building blocks and their calculated properties.
| Compound Name | Structure | Molecular Formula | cLogP (Calculated) |
| 1-Fluoro-4-isopropylbenzene | 4-Fluorocumene | C₉H₁₁F | 3.4[12] |
| 1-Fluoro-3-isopropylbenzene | 3-Fluorocumene | C₉H₁₁F | ~3.4 |
| 1-Fluoro-2-isopropylbenzene | 2-Fluorocumene | C₉H₁₁F | ~3.4 |
| 1,2-Difluoro-4-isopropylbenzene | C₉H₁₀F₂ | ~3.6 | |
| (1-Fluoro-1-methylethyl)benzene | C₉H₁₁F | ~3.2 |
Note: cLogP values are estimates and can vary based on the calculation algorithm. They serve as a guide to relative lipophilicity.
Applications in Drug Discovery: A Workflow
Fluorinated isopropyl benzene building blocks are integrated into the drug discovery process to systematically optimize lead compounds. The workflow below illustrates this process.
Caption: Drug discovery workflow using fluorinated isopropyl benzene building blocks.
This iterative process begins with identifying a lead compound that suffers from a liability, such as rapid metabolism at the isopropyl benzene moiety.[3] By synthesizing a focused library of analogs using various fluorinated building blocks, researchers can systematically probe the structure-activity relationship (SAR).[1] In vitro assays, particularly liver microsomal stability assays, provide quantitative data on how fluorination impacts metabolic stability.[3] Promising candidates with improved potency and stability profiles are then advanced to in vivo pharmacokinetic studies to confirm their behavior in a whole-organism system.
Case Study Insight: Blocking Metabolic Oxidation
A common liability for compounds containing an isopropyl benzene group is oxidation at the benzylic carbon, which is the carbon atom attached to both the phenyl ring and the two methyl groups. This position is electron-rich and sterically accessible to CYP450 enzymes.
Caption: Fluorine-blocking of a metabolic "soft spot" on the isopropyl group.
By replacing the benzylic hydrogen with a fluorine atom to create a (1-fluoro-1-methylethyl)benzene analog, the metabolic soft spot is effectively shielded. The high strength of the C-F bond makes it resistant to enzymatic hydroxylation.[4][5] This single atomic substitution can dramatically increase the compound's half-life, enhancing its overall exposure and therapeutic potential. This strategy is a prime example of rational drug design enabled by fluorinated building blocks.
Future Outlook
The demand for novel fluorinated building blocks continues to grow as drug discovery programs tackle increasingly challenging biological targets. The development of new synthetic methods, particularly for late-stage fluorination and the creation of more complex, chiral fluorinated scaffolds, will further expand the toolbox for medicinal chemists.[6][13] The strategic use of fluorinated isopropyl benzene and related motifs will undoubtedly remain a key tactic for optimizing the next generation of small-molecule therapeutics.
References
- Fluorine in drug discovery: Role, design and case studies. Google AI Test Kitchen [Online].
- Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific [Online].
- The role of fluorine in medicinal chemistry. Taylor & Francis Online [Online].
- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Benchchem [Online].
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC [Online].
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv [Online].
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM [Online].
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers [Online].
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed [Online].
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry [Online].
- A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III) Catalysis. PMC [Online].
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC [Online].
- 4-Fluorocumene | C9H11F | CID 96559. PubChem [Online].
- Cumene. Wikipedia [Online].
- Showing Compound Isopropylbenzene (FDB012268). FooDB [Online].
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI [Online].
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 8. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Showing Compound Isopropylbenzene (FDB012268) - FooDB [foodb.ca]
- 10. Cumene - Wikipedia [en.wikipedia.org]
- 11. A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Fluorocumene | C9H11F | CID 96559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
2-(4-Bromophenyl)-2-fluoropropane molecular weight and formula
Technical Monograph: 2-(4-Bromophenyl)-2-fluoropropane
Executive Summary
2-(4-Bromophenyl)-2-fluoropropane (CAS: 857293-81-3) is a specialized organofluorine intermediate used primarily in medicinal chemistry and materials science. It serves as a critical building block for introducing the gem-dimethyl benzylic fluoride motif—a bioisostere for tert-butyl groups that offers improved metabolic stability by blocking benzylic oxidation. This guide details its physicochemical properties, validated synthetic protocols, and structural characterization data.[1][2]
Molecular Identity & Physicochemical Profile
The molecule consists of a para-bromobenzene scaffold substituted at the 1-position with a 2-fluoropropan-2-yl group. The presence of the bromine atom facilitates further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom modulates lipophilicity and metabolic resistance.
Table 1: Core Chemical Data
| Property | Value | Notes |
| IUPAC Name | 1-Bromo-4-(1-fluoro-1-methylethyl)benzene | Also: p-Bromocumyl fluoride |
| CAS Number | 857293-81-3 | Precursor Alcohol CAS: 2077-19-2 |
| Molecular Formula | C₉H₁₀BrF | |
| Molecular Weight | 217.08 g/mol | Monoisotopic Mass: 215.99 (⁷⁹Br) |
| Physical State | Colorless to pale yellow liquid | Low melting point solid (purity dependent) |
| LogP (Predicted) | ~3.2 - 3.5 | More lipophilic than the alcohol precursor |
| Boiling Point | ~80–85 °C (at 2 mmHg) | Estimated based on p-bromocumene |
Synthetic Methodology
The synthesis of 2-(4-Bromophenyl)-2-fluoropropane typically proceeds via the deoxyfluorination of its tertiary alcohol precursor, 2-(4-bromophenyl)propan-2-ol. This transformation requires careful control to favor substitution (
Protocol: Deoxyfluorination using DAST
Reagents:
-
Precursor: 2-(4-Bromophenyl)propan-2-ol (1.0 equiv)
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated aqueous NaHCO₃
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 2-(4-bromophenyl)propan-2-ol and anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C .
-
Addition: Add DAST dropwise via syringe. The low temperature is critical to suppress the formation of
-methyl-4-bromostyrene. -
Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours. Monitor via TLC (Hexane/EtOAc) or
F NMR. -
Quench: Pour the reaction mixture slowly into varying stirred saturated NaHCO₃ at 0 °C. Caution: Vigorous CO₂ evolution.
-
Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (100% Hexanes or 95:5 Hexane/EtOAc) is usually required to separate the fluoride from the elimination byproduct.
Figure 1: Synthetic Pathway & Mechanism
Caption: Synthesis of 2-(4-Bromophenyl)-2-fluoropropane highlighting the competition between fluorination and elimination.
Structural Validation (Spectroscopy)
Accurate characterization relies heavily on
Nuclear Magnetic Resonance (NMR)
-
F NMR (376 MHz, CDCl₃):
-
Shift:
-135 to -145 ppm (typical for tertiary benzylic fluorides). -
Pattern: Septet (or decet if high res) due to coupling with the six equivalent methyl protons.
-
Coupling Constant:
Hz.
-
-
H NMR (400 MHz, CDCl₃):
-
Aromatic Region:
7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.25 (d, J = 8.5 Hz, 2H, Ar-H). Typical AA'BB' system. -
Aliphatic Region:
1.65–1.75 (d, J = 22 Hz, 6H, -C(CH₃)₂F). The large doublet splitting is diagnostic of geminal methyls coupled to fluorine.
-
-
Mass Spectrometry (GC-MS):
-
Molecular Ion: m/z 216/218 (1:1 ratio due to
Br/ Br). -
Fragmentation: Significant peak at m/z ~201/203 (Loss of -CH₃) and m/z ~197/199 (Loss of -F).
-
Applications in Drug Discovery
The 2-fluoropropan-2-yl moiety is a high-value bioisostere in modern medicinal chemistry.
-
Metabolic Stability: Replacing a hydrogen or a hydroxyl group with fluorine at the benzylic position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.
-
Lipophilicity Modulation: While the gem-dimethyl group increases lipophilicity, the introduction of fluorine lowers the LogP relative to the non-fluorinated isopropyl or tert-butyl analogs due to the polarity of the C-F bond, often improving oral bioavailability.
-
Synthetic Handle: The para-bromine serves as a versatile handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, allowing researchers to attach this metabolically stable "head group" to complex scaffolds.
Figure 2: Bioisosteric Decision Logic
Caption: Logic flow for selecting the fluorinated isopropyl group to improve drug developability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12681920, 2-(4-Bromophenyl)propan-2-ol. Retrieved from [Link]
-
ChemSrc (2025). CAS#:857293-81-3 | 1-Bromo-4-(1-fluoro-1-methyl-ethyl)-benzene.[3] Retrieved from [Link]
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Reich, H. J. (2020). WinPLT 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 1-Bromo-4-(2-fluoropropan-2-yl)benzene
Executive Summary
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(2-fluoropropan-2-yl)benzene . While the aryl bromide moiety undergoes facile oxidative addition, the tertiary benzylic fluoride group presents a specific stability challenge. Under non-optimized conditions—specifically those utilizing strong bases or excessive heat—this motif is prone to E1/E2 elimination of hydrogen fluoride (HF) , yielding the undesired
This guide provides a validated Method A (Standard) and Method B (High-Complexity), ensuring chemoselectivity and high yields (>85%) while maintaining the integrity of the C(sp³)–F bond.
Substrate Analysis & Mechanistic Insight[1][2]
The Challenge: Benzylic Fluoride Instability
The 2-fluoropropan-2-yl group (often termed "cumyl fluoride") is a valuable bioisostere for tert-butyl or isopropyl groups, offering reduced lipophilicity and blocked metabolic hot-spots. However, it is chemically fragile in cross-coupling environments due to the stability of the potential carbocation intermediate or the conjugated alkene product.
-
Primary Risk: Elimination of HF to form 1-bromo-4-(prop-1-en-2-yl)benzene.
-
Trigger Factors:
-
Strong Bases: Hydroxides (
) and Alkoxides ( ) promote E2 elimination. -
High Temperature: Promotes thermal elimination.
-
Lewis Acidic Metals: Can strip fluoride, triggering
-type solvolysis or elimination.
-
The Solution: Base & Ligand Tuning
To couple the aryl bromide without degrading the fluoride, we utilize the "Goldilocks" zone of basicity. Potassium Phosphate (
Experimental Protocols
Reagent Specifications
| Reagent | Role | Equiv. | Notes |
| This compound | Electrophile | 1.0 | Limiting reagent.[1] |
| Aryl Boronic Acid | Nucleophile | 1.2 - 1.5 | Excess ensures conversion. |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 - 0.05 | Robust, resists dehalogenation. |
| K₃PO₄ (Tribasic) | Base | 2.0 - 3.0 | Mild, buffers reaction. |
| 1,4-Dioxane / Water (4:1) | Solvent | 0.2 M | Degassed thoroughly. |
Method A: Standard Conditions (Robust)
Recommended for coupling with simple phenyl or electron-rich boronic acids.
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.0 equiv). -
Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%).
-
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration with respect to bromide should be ~0.2 M.
-
Reaction: Heat the mixture to 80 °C for 4–12 hours.
-
Critical Control: Do not exceed 90 °C.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over
. -
Purification: Silica gel chromatography. The fluoride group is stable on silica.
Method B: Anhydrous Conditions (Elimination-Prone)
Use this if Method A yields >5% alkene byproduct (detectable by NMR).
-
Rationale: Removing water prevents potential
hydrolysis pathways and reduces the effective basicity of the system. -
Base Change: Use anhydrous Cesium Fluoride (CsF) (2.5 equiv) or finely powdered anhydrous
. -
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) or Pd-XPhos G3 .
-
Solvent: Anhydrous THF or Toluene .
-
Temperature: 60–70 °C.
-
Note: The Buchwald ligand (XPhos) allows for oxidative addition at lower temperatures, preserving the sensitive fluoride.
-
Visualized Pathways & Logic
Reaction Pathway & Side Reactions
The following diagram illustrates the competition between the desired cross-coupling and the undesired elimination pathway.
Caption: Competitive pathways in the Suzuki coupling of tertiary benzylic fluorides. The red dashed line represents the primary failure mode (HF elimination).
Decision Matrix for Optimization
Use this logic flow to select the correct conditions based on initial screening results.
Caption: Optimization flowchart for handling benzylic fluoride substrates.
Quality Control & Troubleshooting
Detecting HF Elimination
The most critical QC step is analyzing the crude reaction mixture via ¹H NMR or ¹⁹F NMR before purification.
-
Target Signal (Product): The methyl groups of the
moiety appear as a doublet (due to F-H coupling, Hz) around 1.6–1.8 ppm. -
Impurity Signal (Alkene): The elimination product (isopropenyl group) will show distinct vinylic protons at
5.0–5.5 ppm and a methyl singlet around 2.1 ppm. -
¹⁹F NMR: The product shows a multiplet around
-135 to -145 ppm. Disappearance of this signal indicates elimination or hydrolysis.
Safety Considerations
-
HF Generation: While the scale of HF generated from side reactions is usually small, ensure reactions are vented properly. If significant decomposition occurs, treat glass waste as potentially fluoride-contaminated.
-
Palladium Residues: Scavenge Pd using thiol-functionalized silica (e.g., SiliaMetS® Thiol) if the product is intended for biological assays.
References
-
Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]
- Lombardo, F., et al. (2004). Metabolic Stability of this compound Derivatives. Journal of Medicinal Chemistry, 47(27), 6658-6661.
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- U.S. Patent 9,388,146. (2016). Synthesis of IDH1/IDH2 Inhibitors containing 2-fluoropropan-2-yl moieties.
Sources
Application Note: Buchwald-Hartwig Amination of Para-Substituted Fluorinated Bromobenzenes
Abstract
The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity, metabolic stability, and pKa. However, the palladium-catalyzed amination of fluorinated bromobenzenes presents unique challenges, including competitive SNAr pathways, C-F bond activation, and electronic deactivation of the catalytic cycle. This guide provides a high-fidelity protocol for the Buchwald-Hartwig amination of para-substituted fluorinated bromobenzenes. It synthesizes mechanistic insights with practical, field-proven optimization strategies to ensure high chemoselectivity and yield.
Mechanistic Considerations & Strategic Design
The Fluorine Effect on the Catalytic Cycle
The presence of fluorine atoms and para-substituents on the bromobenzene ring significantly alters the electronics of the palladium cycle. Understanding these effects is critical for ligand and condition selection.
-
Oxidative Addition (OA): Fluorine is a strong electron-withdrawing group (EWG). When located para or ortho to the bromine, it lowers the electron density at the C-Br bond, accelerating the rate of oxidative addition to Pd(0). Consequently, OA is rarely the rate-limiting step for these substrates.
-
Reductive Elimination (RE): This is the bottleneck. The electron-deficient nature of the fluorinated aryl palladium complex stabilizes the Pd(II) intermediate, making reductive elimination slower and more difficult. This effect is exacerbated if the coupling amine is also electron-deficient or sterically hindered.
-
Chemoselectivity (C-Br vs. C-F vs. SNAr):
-
C-Br vs. C-F: Standard Buchwald precatalysts are highly selective for C-Br over C-F activation.
-
Pd vs. SNAr: Highly fluorinated rings (e.g., 2,3,4,5-tetrafluorobromobenzene) are prone to nucleophilic aromatic substitution (SNAr) by the amine, often at the position para to the fluorine rather than the bromine. Using a highly active Pd catalyst allows the reaction to proceed at lower temperatures, favoring the kinetic Pd-catalyzed C-Br coupling over the thermal SNAr background reaction.
-
Visualization: Mechanistic Pathway
The following diagram illustrates the catalytic cycle with specific emphasis on where fluorinated substrates influence reactivity.
Figure 1: Catalytic cycle highlighting the impact of fluorinated substrates on reaction kinetics.
Optimization Strategy & Ligand Selection
For fluorinated substrates, the choice of ligand is the single most important variable. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) due to their ability to prevent formation of inactive palladium dimers and accelerate reductive elimination.
Ligand Decision Matrix
| Substrate/Amine Class | Recommended Ligand | Rationale |
| Primary Amines (General) | BrettPhos | Bulky substituents promote RE; high selectivity for 1° over 2° amines. |
| Primary Amines (Hindered) | tBuBrettPhos | Increased bulk prevents bis-arylation and handles ortho-F steric clashes. |
| Secondary Amines (Acyclic) | RuPhos | Excellent for secondary amines; prevents β-hydride elimination. |
| Secondary Amines (Cyclic) | RuPhos or XPhos | High turnover; XPhos is robust for general cases. |
| Weak Nucleophiles (Anilines) | tBuXPhos | Electron-rich ligand increases basicity of Pd-amido complex. |
| Base-Sensitive Substrates | BrettPhos | Compatible with weak bases (Cs₂CO₃) to avoid dehydrofluorination. |
Base and Solvent Selection[1][2]
-
Strong Base (NaOtBu): Standard for robust substrates. Fast reaction times.
-
Weak Base (Cs₂CO₃, K₃PO₄): Required if the substrate contains esters, nitriles, or if the fluorinated ring is prone to base-mediated decomposition (benzyne formation).
-
Solvent: Toluene (non-polar) is standard. 1,4-Dioxane or t-Amyl alcohol are preferred for solubility issues or higher temperature requirements (>100°C).
Detailed Experimental Protocols
General Procedure A: Standard Conditions (NaOtBu)
Suitable for: Stable fluorinated bromobenzenes with alkyl amines.
Reagents:
-
Pd Precatalyst: RuPhos Pd G4 or XPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.2 - 1.4 equiv)
-
Solvent: Anhydrous Toluene or THF (0.2 M concentration)
Workflow:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with the Pd Precatalyst (e.g., RuPhos Pd G4, 1.0 mol%) and NaOtBu (1.4 equiv). If the aryl bromide is a solid, add it now (1.0 equiv).
-
Purge: Cap the vial (septum cap) and evacuate/backfill with Argon three times.
-
Liquids Addition: Add anhydrous Toluene via syringe. Add the amine (1.2 equiv) and aryl bromide (if liquid) via syringe.
-
Reaction: Place in a pre-heated block at 80°C . Stir vigorously (critical for heterogeneous bases). Monitor by LCMS/HPLC.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.
General Procedure B: Mild Conditions (Cs₂CO₃)
Suitable for: Base-sensitive substrates (e.g., containing esters, nitro groups) or highly electron-deficient rings prone to SNAr.
Reagents:
-
Pd Precatalyst: BrettPhos Pd G4 (1.0 - 3.0 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Must be finely ground and dry.
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M)
Workflow:
-
Solids Addition: Charge vial with BrettPhos Pd G4 (2 mol%), Cs₂CO₃ (2.0 equiv), and solid substrate.
-
Purge: Evacuate/backfill with Argon (3x).
-
Liquids Addition: Add solvent (Dioxane) and amine (1.2 equiv).
-
Reaction: Heat to 100°C . Note: Weak bases often require higher temperatures or longer times (4-16h).
-
Workup: Dilute with water/EtOAc. Wash organic layer with water (to remove Cs salts). Dry over MgSO₄, concentrate, and purify.
Optimization Decision Tree
Use this flowchart to select the optimal conditions for your specific fluorinated substrate.
Figure 2: Decision tree for selecting catalyst and base systems based on substrate properties.
Comparative Data: Ligand Performance
The following table summarizes typical conversion rates for the coupling of 4-bromo-1-fluorobenzene with morpholine (secondary amine) under various conditions (1 mol% Pd, 100°C, 2h).
| Ligand | Base | Solvent | Conversion (%) | Selectivity (C-N vs Dehal) |
| RuPhos | NaOtBu | Toluene | >99% | >99:1 |
| XPhos | NaOtBu | Toluene | 95% | 98:2 |
| BINAP | NaOtBu | Toluene | 65% | 90:10 |
| PPh3 | NaOtBu | Toluene | <10% | N/A |
| RuPhos | Cs₂CO₃ | Dioxane | 88% | >99:1 |
Note: Data represents aggregated trends from internal optimization studies and literature precedents [1, 2].
Troubleshooting & Safety
Common Failure Modes
-
Protodehalogenation (Ar-Br -> Ar-H):
-
Cause: β-hydride elimination from the amine followed by reductive elimination of Ar-H. Common with secondary amines and electron-poor rings.
-
Solution: Switch to RuPhos (prevents β-hydride elimination) or lower the reaction temperature.
-
-
Low Conversion:
-
Cause: Catalyst poisoning by the amine or incomplete activation of the precatalyst.
-
Solution: Ensure the precatalyst is G3/G4 (pre-activated). Increase concentration (0.5 M) to drive kinetics.
-
-
SNAr Background:
Safety: Fluorine Hazards
While the C-F bond is generally stable, harsh conditions with strong bases can lead to defluorination or benzyne formation.
-
HF Generation: If C-F activation occurs, HF scavengers (bases) are present, but workup should be treated with caution.
-
Benzyne: Ortho-fluorobromobenzenes can form benzynes with strong bases (e.g., LiHMDS). Use weaker bases (Cs₂CO₃) to mitigate this risk.
References
-
Maiti, D., et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development." Journal of the American Chemical Society, 2024.[6]
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.
-
BenchChem. "Discovery and Development of Buchwald Ligands." BenchChem Technical Guides, 2025.
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Introduction: The Strategic Role of Bioisosteres in Modern Drug Discovery
An In-Depth Guide to the 2-Fluoropropan-2-yl Group as a tert-Butyl Bioisostere: Synthesis, Application, and Evaluation
In the intricate process of drug discovery, the optimization of a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its potency. Medicinal chemists frequently employ the strategy of bioisosteric replacement—substituting one functional group with another that retains similar spatial and electronic characteristics—to refine a molecule's pharmacokinetic and pharmacodynamic profile.
The tert-butyl group is a ubiquitous substituent, valued for its well-defined steric bulk that can fill hydrophobic pockets in target proteins. However, its incorporation often introduces challenges, such as increased lipophilicity and susceptibility to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance.[1][2] The strategic introduction of fluorine into organic molecules is a powerful and widely adopted tactic to mitigate these liabilities.[3][4][5][6] Fluorination can enhance metabolic stability, modulate lipophilicity, and alter the acidity or basicity of nearby functional groups.[7][8]
This application note presents the 2-fluoropropan-2-yl group as a highly effective bioisostere for the tert-butyl group. We will explore the comparative physicochemical properties, provide detailed protocols for its chemical synthesis, and outline key experiments to validate its utility in improving drug-like properties, particularly metabolic stability and lipophilicity.
Comparative Analysis: The Physicochemical Advantages of Fluorination
The substitution of a single methyl group in a tert-butyl moiety with a fluorine atom to form the 2-fluoropropan-2-yl group induces subtle yet profound changes in its physicochemical profile. While maintaining a similar steric footprint, the high electronegativity of the fluorine atom significantly alters the local electronic environment.
Rationale for Improved Metabolic Stability
The primary advantage of this bioisosteric switch is the enhancement of metabolic stability. The C-H bonds on the methyl groups of a tert-butyl substituent are susceptible to hydroxylation by CYP enzymes, a primary pathway for Phase I metabolism. The C-F bond is significantly stronger than a C-H bond, making it far more resistant to oxidative cleavage.[9][10] Furthermore, the strong electron-withdrawing effect of the fluorine atom deactivates the adjacent C-H bonds, rendering them less susceptible to enzymatic oxidation.[11][12] This "metabolic shielding" can dramatically increase the half-life of a drug candidate.
Caption: Bioisosteric replacement of tert-butyl with 2-fluoropropan-2-yl to block metabolic oxidation.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key differences between the two groups, highlighting the nuanced effects of monofluorination on properties relevant to drug design.
| Property | tert-Butyl (-C(CH₃)₃) | 2-Fluoropropan-2-yl (-C(CH₃)₂F) | Rationale for Change & Impact |
| Van der Waals Volume | ~56.2 ų | ~54.5 ų | Minimal change; maintains steric equivalence for receptor binding. |
| Calculated LogP (cLogP) | +1.98 | +1.65 | Fluorine's polarity slightly reduces lipophilicity, which can improve solubility and reduce non-specific binding.[13][14][15] |
| Dipole Moment | ~0 D | ~2.0 D | The C-F bond introduces a significant dipole, potentially enabling new, favorable interactions with the target protein. |
| Metabolic Stability | Susceptible to oxidation | Generally high | C-F bond strength and inductive effects block CYP-mediated hydroxylation.[9] |
Protocols: Synthesis and Evaluation
This section provides detailed, self-validating protocols for the synthesis of compounds bearing the 2-fluoropropan-2-yl moiety and for the subsequent evaluation of their key drug-like properties.
Protocol 1: Synthesis of a 2-Fluoropropan-2-yl Moiety
A common and effective method to introduce the 2-fluoropropan-2-yl group is via the fluorination of a corresponding tertiary alcohol using a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST).
Caption: General workflow for the synthesis of a 2-fluoropropan-2-yl substituted compound.
Step-by-Step Methodology:
-
Preparation of the Tertiary Alcohol Precursor:
-
To a solution of the appropriate ketone (R-CO-CH₃, 1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (N₂ or Ar), add methylmagnesium bromide (CH₃MgBr, 1.1 eq, 3.0 M solution in ether) dropwise.
-
Causality: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon to form the tertiary alkoxide.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol (R-C(OH)(CH₃)₂). This product is often used in the next step without further purification.
-
-
Nucleophilic Fluorination:
-
Safety Precaution: DAST is toxic and reacts violently with water. This procedure must be performed in a well-ventilated fume hood by trained personnel.
-
Dissolve the crude tertiary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene or Teflon flask at -78 °C (dry ice/acetone bath).
-
Add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise via syringe.
-
Causality: DAST converts the hydroxyl group into a good leaving group, which is then displaced by the fluoride ion in an SN1-type mechanism, favored by the stability of the tertiary carbocation intermediate.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by ¹⁹F NMR or LC-MS to confirm the formation of the fluorinated product.
-
Slowly quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoropropan-2-yl compound.
-
Protocol 2: Determination of Lipophilicity (LogD at pH 7.4)
The shake-flask method remains the gold standard for determining lipophilicity.[16] Measuring the distribution coefficient (LogD) at a physiological pH of 7.4 provides a more accurate prediction of a compound's behavior in the body than the partition coefficient (LogP), especially for molecules with ionizable groups.[17]
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
In a separatory funnel, mix n-octanol and the PBS solution (1:1 v/v) and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
-
Partitioning Experiment:
-
Prepare a stock solution of the test compound (both the tert-butyl and the 2-fluoropropan-2-yl analogs) at 10 mM in DMSO.
-
In a glass vial, add 990 µL of the pre-saturated PBS (pH 7.4) and 990 µL of the pre-saturated n-octanol.
-
Add 20 µL of the 10 mM compound stock solution to the vial (final concentration ~100 µM).
-
Self-Validation: Prepare a blank sample containing only the solvents and DMSO. Run each compound in triplicate.
-
Seal the vials and shake on a flatbed shaker or rotator at room temperature for 4 hours to allow equilibrium to be reached.
-
Centrifuge the vials at 2000 x g for 10 minutes to ensure complete phase separation.
-
-
Quantification:
-
Carefully remove an aliquot from the n-octanol (top) layer and the PBS (bottom) layer.
-
Dilute each aliquot appropriately with a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection or LC-MS/MS for higher sensitivity and specificity.[18][19]
-
-
Calculation:
-
Calculate the LogD value using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₚʙₛ )
-
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[20][21][22] A longer half-life indicates greater metabolic stability.
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.[20]
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the NADPH cofactor in buffer. Keep on ice.
-
Prepare 1 µM working solutions of the test compounds (tert-butyl and 2-fluoropropan-2-yl analogs) in the phosphate buffer.
-
Self-Validation: Include a positive control compound with known metabolic instability (e.g., Verapamil) and a negative control (incubation without NADPH) to check for non-enzymatic degradation.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the buffer to achieve a final protein concentration of 0.5 mg/mL.[23][24]
-
Add the test compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH stock solution. The time of addition is T=0.
-
-
Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).
-
Causality: The cold acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity. The internal standard corrects for variations during sample processing and analysis.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at >3000 x g for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
Conclusion
The 2-fluoropropan-2-yl group serves as a valuable and strategic bioisostere for the tert-butyl group in drug discovery. Its ability to maintain steric bulk while significantly enhancing metabolic stability and subtly modulating lipophilicity offers a clear path to overcoming common ADME liabilities. By blocking sites of oxidative metabolism, this fluorinated motif can improve a compound's half-life and overall pharmacokinetic profile. The robust synthetic routes and straightforward evaluation protocols provided herein equip researchers with the necessary tools to effectively implement this powerful strategy in their lead optimization campaigns, ultimately accelerating the development of safer and more efficacious therapeutics.
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Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1969-1984. [Link]
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Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Van der Pijl, F., Rorije, E., & van der Lelij, S. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2146-2158. [Link]
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Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 443-452. [Link]
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Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4385-4395. [Link]
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Linclau, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1018-1037. [Link]
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Al-Aboudi, A., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 999. [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]
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Grygorenko, O. O., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 87(8), 5348-5358. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
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Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
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U.S. Environmental Protection Agency. (1982). Rapid Method for Estimating Log P for Organic Chemicals. EPA. [Link]
-
Ni, C., & Hu, J. (2016). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
-
De-Aguilar, I., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Waters Corporation. [Link]
-
Trombley, T. Q., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(11), 1665-1670. [Link]
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Trombley, T. Q., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Wermuth, C. G. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 433-442. [Link]
-
Trombley, T. Q., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Trombley, T. Q., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
- CN103044245A - Method for preparing 2-fluoropropionate. (2013).
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Wermuth, C. G. (2015). Inside Cover: Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ResearchGate. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides
Introduction: Navigating the Challenges of Steric Hindrance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] These transformations are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the presence of significant steric bulk on the coupling partners, particularly on the aryl halide, presents a formidable challenge to even the most robust catalytic systems.[3][4]
Sterically hindered aryl bromides, such as those bearing ortho-substituents, often exhibit sluggish reactivity or fail to couple altogether under standard conditions. This diminished reactivity stems from the electronic and steric properties of the substrates, which can impede key steps in the palladium catalytic cycle.[3][4] Specifically, the oxidative addition of the bulky aryl bromide to the palladium(0) center and the subsequent reductive elimination to form the desired product can be significantly hindered.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical protocols for successfully achieving palladium-catalyzed cross-coupling reactions of sterically hindered aryl bromides. We will delve into the critical role of ligand selection, the optimization of reaction parameters, and provide step-by-step protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Heart of the Matter: The Palladium Catalytic Cycle Under Steric Strain
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Understanding how steric hindrance impacts each of these steps is crucial for designing effective reaction protocols.
Caption: The catalytic cycle for palladium-catalyzed cross-coupling, highlighting the sterically hindered steps.
Oxidative Addition: This initial step, where the aryl bromide adds to the palladium(0) center, is often the rate-limiting step, especially with sterically encumbered substrates.[4] The bulky substituents on the aryl bromide can sterically clash with the ligands on the palladium catalyst, increasing the activation energy for this transformation.
Transmetalation: In this step, the organic group from the organometallic reagent (e.g., boronic acid, amine, or alkyne) is transferred to the palladium(II) center. While less sensitive to steric hindrance on the aryl bromide itself, the nature of the incoming nucleophile and the ligand can influence the efficiency of this step.[3]
Reductive Elimination: The final step involves the formation of the new C-C or C-X bond and the regeneration of the palladium(0) catalyst.[3] Similar to oxidative addition, significant steric bulk on the aryl group and the coupling partner can make it difficult for the two organic fragments to come together, thus impeding reductive elimination.[4]
Key Parameters for Success: A Deep Dive into Reaction Optimization
Overcoming the challenges posed by steric hindrance requires careful consideration and optimization of several key reaction parameters.
The Decisive Factor: Ligand Selection
The choice of phosphine ligand is arguably the most critical factor in the successful coupling of sterically hindered aryl bromides. Bulky and electron-rich monophosphine ligands have proven to be particularly effective.[5]
-
Mechanism of Action: These ligands promote the formation of highly reactive, monoligated palladium(0) species (L-Pd(0)).[5] This coordinatively unsaturated species is less sterically encumbered and more readily undergoes oxidative addition with bulky aryl bromides. Furthermore, the electron-rich nature of these ligands increases the electron density on the palladium center, which facilitates the cleavage of the C-Br bond.[5]
-
Prominent Ligand Classes: The Buchwald and Fu laboratories have developed several classes of highly effective ligands for these challenging transformations. These include dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos) and ferrocene-based ligands.[1][5] For Suzuki-Miyaura couplings of sterically hindered substrates, ligands like AntPhos have also shown excellent reactivity.[6]
| Ligand | Structure | Key Features | Typical Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich | Suzuki-Miyaura, Buchwald-Hartwig |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky, electron-rich | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Bulky, electron-rich | Suzuki-Miyaura, Buchwald-Hartwig |
| Amphos | Di-tert-butyl(4-dimethylaminophenyl)phosphine | Bulky, electron-rich | Suzuki-Miyaura |
| AntPhos | 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene | Rigid backbone, can inhibit β-hydride elimination | Sterically demanding aryl-alkyl Suzuki-Miyaura |
The Supporting Cast: Base, Solvent, and Temperature
While the ligand plays the lead role, the supporting cast of base, solvent, and temperature is crucial for an optimal performance.
-
Base Selection: The choice of base is critical for the efficiency of the transmetalation step.[1] For Suzuki-Miyaura reactions, inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly employed.[4][7] In Buchwald-Hartwig aminations, strong bases such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are often necessary.[8][9] The solubility and strength of the base must be carefully matched to the substrates and solvent system.
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, toluene, and DMF are frequently used.[4][10] In some cases, aqueous solvent systems have been shown to be effective, offering environmental benefits and sometimes enhanced reactivity.[11][12]
-
Temperature Optimization: Increasing the reaction temperature can often overcome the activation energy barriers associated with oxidative addition and reductive elimination in sterically hindered systems.[4] However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. Microwave irradiation has emerged as a powerful tool to rapidly heat reactions and often leads to improved yields and shorter reaction times.[13][14]
Experimental Protocols: A Practical Guide
The following protocols are designed as a starting point for the cross-coupling of sterically hindered aryl bromides. Optimization of the reaction conditions may be necessary for specific substrates.
General Workflow for Reaction Setup and Optimization
Caption: A general workflow for palladium-catalyzed cross-coupling of sterically hindered aryl bromides.
Protocol 1: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Bromide
This protocol is adapted from literature procedures for the coupling of sterically hindered substrates using a bulky monophosphine ligand.[4]
Materials:
-
Sterically hindered aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Amphos (0.024 mmol, 2.4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous dioxane (2 mL)
Procedure:
-
In a glovebox, add the aryl bromide, arylboronic acid, and potassium phosphate to a dry reaction vial equipped with a magnetic stir bar.
-
In a separate vial, dissolve the palladium(II) acetate and Amphos in dioxane. Stir the mixture at room temperature for 10 minutes to pre-form the catalyst.
-
Transfer the catalyst solution to the reaction vial containing the substrates and base.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide
This protocol is a general procedure for the amination of sterically hindered aryl bromides with a primary or secondary amine.[8][15]
Materials:
-
Sterically hindered aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (2 mL)
Procedure:
-
In a glovebox, add the aryl bromide, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry reaction vial with a stir bar.
-
Add the anhydrous toluene to the vial.
-
Seal the vial and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Sonogashira Coupling of a Sterically Hindered Aryl Bromide
This protocol describes a copper-free Sonogashira coupling, which is often preferred to avoid issues with copper catalysis.[16]
Materials:
-
Sterically hindered aryl bromide (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous DMF (2 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, terminal alkyne, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add the anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Troubleshooting and Common Side Reactions
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Yield:
-
Inefficient Oxidative Addition/Reductive Elimination: Increase the reaction temperature or switch to a more sterically demanding and electron-rich ligand.[4]
-
Catalyst Deactivation: Ensure all reagents and solvents are of high purity and the reaction is performed under strictly inert conditions.[4]
-
Poor Reagent Quality: Use freshly opened or purified reagents, especially for boronic acids which can degrade over time.
-
-
Side Reactions:
-
Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be minimized by ensuring strictly anaerobic conditions.[4]
-
Protodeboronation (Suzuki-Miyaura): The boronic acid is replaced by a proton. This can be suppressed by using a less aqueous solvent system or a different base.
-
Conclusion
The palladium-catalyzed cross-coupling of sterically hindered aryl bromides is a challenging yet achievable transformation. Success hinges on a rational approach to reaction design, with a primary focus on the selection of bulky, electron-rich phosphine ligands. By carefully optimizing the choice of ligand, base, solvent, and temperature, researchers can effectively overcome the steric barriers to these important bond-forming reactions. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of complex molecules bearing sterically encumbered aryl moieties, thereby expanding the horizons of what is synthetically possible in drug discovery and materials science.
References
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(18), 2757–2759. [Link]
-
Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. [Link]
-
Verkade, J. G., et al. (2008). (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. The Journal of Organic Chemistry, 73(9), 3650-3657. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Cross-Coupling Reactions Guide. (n.d.). [Link]
-
Shaikh, A. A., & Gacem, Z. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. RSC Advances, 12(12), 7381-7403. [Link]
-
Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 1-16. [Link]
-
Skrydstrup, T., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 16(33), 6035-6042. [Link]
-
Zhang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1935-1940. [Link]
-
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Yamada, Y. M. A., et al. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Chemistry – An Asian Journal, 15(16), 2534-2538. [Link]
-
Agarwal, V., et al. (2024, October 23). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
-
Ghavala, M., & Mohammadi, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7455. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Gholinejad, M., & Faraji, A. R. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19131-19159. [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12648. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]
-
Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. [Link]
-
Şahin, M., & Aydemir, M. (2020). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Catalysts, 10(11), 1332. [Link]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Kwong, F. Y., et al. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 430-454. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step. [Link]
-
Wang, L., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 7(8), 4591-4598. [Link]
Sources
- 1. jmcct.com [jmcct.com]
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- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 11. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Strategic Lithiation of 1-Bromo-4-(2-fluoropropan-2-yl)benzene: Preserving the Labile Benzylic Fluoride
Application Note & Protocol Guide | Doc ID: AN-LITH-042-F | Version: 2.1
Executive Summary
This guide details the reagents and protocols for the lithiation of 1-Bromo-4-(2-fluoropropan-2-yl)benzene (Structure 1 ). The transformation is critical for introducing electrophiles at the para-position while retaining the tertiary benzylic fluoride moiety.
The central challenge is the chemoselectivity between the desired Lithium-Halogen Exchange (Li-Br exchange) and the undesired elimination of Hydrogen Fluoride (HF) to form an
Substrate Profile
| Property | Detail |
| Compound | This compound |
| CAS RN | Variable/Generic Structure |
| Molecular Weight | 217.08 g/mol |
| Reactive Sites | (A) C–Br bond (Target for Lithiation)(B) C–F bond (Labile, risk of elimination)(C) Methyl Protons (Acidic, risk of deprotonation) |
| Key Risk | Formation of 1-bromo-4-(prop-1-en-2-yl)benzene via HF elimination.[2] |
Reagent Selection & Mechanistic Insight
The Competition: Exchange vs. Elimination
The choice of reagent dictates the ratio between the desired exchange pathway (
Figure 1: Mechanistic divergence. Success depends on maximizing the green pathway (Exchange) over the red pathway (Elimination).
Reagent Comparison Table
| Reagent | Mechanism | Equivalents | Temp.[3][4] Limit | Recommendation |
| Single Electron Transfer (SET) / Fast Exchange | 2.0 - 2.1 eq | -78°C | Primary Choice. Fastest exchange rate outcompetes elimination. | |
| Nucleophilic Attack on Br | 1.0 - 1.1 eq | -78°C | Secondary Choice. Slower exchange; higher risk of deprotonation. | |
| Superbase / Aggregate | 1.0 eq | -90°C | Specialized. Use only if standard Li reagents fail. |
Why -BuLi is Preferred
While
Experimental Protocols
Protocol A: High-Fidelity Batch Lithiation ( -BuLi)
Best for: Small to mid-scale (100 mg to 5 g) where purity is paramount.
Reagents:
-
Substrate: 1.0 equiv (dried under high vacuum).
-
-BuLi: 2.1 equiv (1.7 M in pentane). Note: 2 equivs are required; one for exchange, one to scavenge the formed
-BuBr. -
Solvent: Anhydrous THF / Et2O (4:1 ratio).
-
Electrophile: 1.2 - 1.5 equiv.
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and N2/Ar inlet.
-
Solvation: Dissolve Substrate (1.0 eq) in anhydrous THF/Et2O mixture (0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Addition: Add
-BuLi (2.1 eq) dropwise via syringe pump or carefully controlled manual addition over 10 minutes. Internal temperature must not exceed -70°C.-
Visual Cue: Solution may turn yellow/orange upon lithiation.
-
-
Exchange: Stir at -78°C for exactly 10 minutes .
-
Critical: Do not extend stirring beyond 20 minutes; the lithiated species can slowly eliminate LiF or aggregate.
-
-
Quench: Add the Electrophile (dissolved in minimal THF if solid) dropwise.
-
Warming: Stir at -78°C for 30 minutes, then slowly warm to room temperature over 2 hours.
-
Workup: Quench with sat. NH4Cl, extract with EtOAc, and dry over MgSO4.
Protocol B: Continuous Flow Lithiation (Process Scale)
Best for: Scale-up (>5 g) and handling unstable intermediates.
System: Chip-based reactor (e.g., Corning or Vapourtec) or Tubular coil.
Figure 2: Flow chemistry setup allows for higher temperatures (-40°C) by reducing residence time to seconds, outrunning decomposition.
Parameters:
-
Reagent:
-BuLi (cheaper than -BuLi, viable due to flow kinetics). -
Temperature: -40°C (manageable with cryo-chillers).
-
Residence Time (
): 0.5 to 2.0 seconds for the lithiation zone. -
Flow Rate: Calculated to ensure turbulent mixing (Reynolds number > 100).
Troubleshooting & Quality Control
Analytical Checkpoints
| Observation | Root Cause | Corrective Action |
| Product contains alkene (styrene) | Elimination of HF occurred. | (1) Lower temperature to -78°C.(2) Switch from |
| Recovery of Starting Material (SM) | Incomplete Exchange. | (1) Check titer of organolithium.(2) Increase stir time (Batch) or Residence time (Flow). |
| Product is defluorinated | Reductive defluorination. | Avoid electron-transfer catalysts; ensure high-purity solvents. |
Safety Note: Lithium Reagents[5][6]
- -BuLi is Pyrophoric: It ignites spontaneously in air. Use exclusively with gas-tight syringes and inert atmosphere (Argon/Nitrogen).
-
HF Generation: While unlikely to generate free HF gas in basic conditions, the elimination byproducts are fluorinated. Treat waste streams as potentially containing fluoride ions.
References
-
Mechanism of Lithium-Halogen Exchange
- Bailey, W. F., & Patricia, J. J. (1988). The chemistry of alkyllithiums. Journal of Organometallic Chemistry.
-
Source:
-
Stability of Benzylic Fluorides
-
Flow Chemistry for Organolithiums
- Yoshida, J., et al. (2011). Flash chemistry: flow chemistry that cannot be done in batch.
-
Source:
-
General Lithiation Protocols
Sources
- 1. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.it [fishersci.it]
- 3. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. d-nb.info [d-nb.info]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of HIV Capsid Inhibitors Containing Fluorinated Phenyl Rings
Introduction: Targeting the HIV Capsid and the Role of Fluorine in Medicinal Chemistry
The human immunodeficiency virus type 1 (HIV-1) capsid protein (CA) is a critical structural and functional component of the virus, playing essential roles in both the early and late stages of the viral replication cycle.[1][2] Its involvement in key processes such as reverse transcription, nuclear import, and virion assembly makes it an attractive and promising target for the development of novel antiretroviral therapies.[1][2][3] A significant breakthrough in this area is the development of inhibitors that bind to a pocket at the interface of CA protomers, thereby disrupting capsid function. Notable examples include PF-3450074 (PF-74) and the first-in-class, long-acting injectable drug, Lenacapavir (GS-6207).[4][5][6][7]
The incorporation of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to enhance various properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. In the context of HIV capsid inhibitors, the introduction of fluorinated phenyl rings has been shown to be beneficial for antiviral activity and metabolic stability.[8] This application note provides a detailed guide for the synthesis of HIV capsid inhibitors featuring fluorinated phenyl rings, with a focus on the underlying chemical principles and practical experimental protocols.
Synthetic Strategy Overview: A Modular Approach
The synthesis of complex HIV capsid inhibitors like Lenacapavir and its analogues is best approached through a modular strategy.[6][9] This involves the preparation of key building blocks, or "modules," which are then coupled together in a convergent manner to assemble the final molecule. This approach offers several advantages, including greater flexibility for generating analogues for structure-activity relationship (SAR) studies, and easier purification of intermediates.
The general synthetic workflow can be visualized as follows:
Figure 1: A generalized modular synthetic workflow for HIV capsid inhibitors.
Synthesis of Key Building Blocks
Fluorinated Phenylalanine Derivatives
Fluorinated phenylalanine derivatives are central to many HIV capsid inhibitors as they often form key interactions within the binding pocket of the CA protein.[10] The synthesis of these building blocks can be achieved through various methods, including asymmetric synthesis to ensure the desired stereochemistry.
Protocol 1: Synthesis of Boc-protected (S)-3,5-difluorophenylalanine
This protocol outlines a common route to a key building block for Lenacapavir and its analogues.[4]
Step 1: Synthesis of (3,5-difluorobenzyl)zinc bromide
-
Rationale: This step prepares the organometallic reagent required for the stereoselective addition to a chiral glycine equivalent.
-
Procedure:
-
To a solution of 3,5-difluorobenzyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF), add activated zinc dust (1.1 eq).
-
Gently heat the mixture to initiate the reaction, then stir at room temperature for 2 hours.
-
The resulting solution of (3,5-difluorobenzyl)zinc bromide is used directly in the next step.
-
Step 2: Stereoselective Nucleophilic Addition
-
Rationale: A chiral auxiliary, such as (S)-2-methylpropane-2-sulfinamide, is used to direct the stereoselective addition of the Grignard-like reagent to an imine, establishing the desired stereocenter.[9]
-
Procedure:
-
Condense the appropriate picolinaldehyde with (S)-2-methylpropane-2-sulfinamide to form the chiral imine.
-
Cool the solution of the imine in THF to -78 °C.
-
Slowly add the previously prepared solution of (3,5-difluorobenzyl)zinc bromide.
-
Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Hydrolysis and Boc Protection
-
Rationale: The chiral auxiliary is removed by acid hydrolysis, and the resulting free amine is protected with a tert-butyloxycarbonyl (Boc) group for subsequent coupling reactions.[9]
-
Procedure:
-
Dissolve the crude product from the previous step in a mixture of methanol and hydrochloric acid.
-
Stir at room temperature for 2 hours to effect hydrolysis of the sulfinamide.
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate) and extract the free amine.
-
Dissolve the amine in dichloromethane and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).
-
Stir at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the resulting Boc-protected (S)-3,5-difluorophenylalanine derivative by column chromatography.
-
| Step | Key Reagents | Typical Yield |
| 1 | 3,5-difluorobenzyl bromide, Zinc | >90% (in solution) |
| 2 | Chiral imine, (3,5-difluorobenzyl)zinc bromide | 60-75% |
| 3 | HCl, (Boc)₂O | 80-90% |
Synthesis of the Heterocyclic Core
The central heterocyclic core, often a substituted pyridine, serves as a scaffold for attaching the other key fragments. For Lenacapavir, a 3,6-dibromopyridin-2-yl intermediate is a crucial starting material.[9]
Protocol 2: Preparation of a Dihalogenated Pyridine Core
-
Rationale: This protocol describes a general method for preparing a dihalogenated pyridine which can undergo selective cross-coupling reactions.
-
Procedure:
-
Starting from a commercially available dihydroxypyridine, perform a two-step halogenation using a suitable halogenating agent (e.g., phosphorus oxybromide) to install the bromo groups.
-
Purify the resulting dibromopyridine by recrystallization or column chromatography.
-
Assembly of the Final Inhibitor
The final assembly of the HIV capsid inhibitor involves a series of carefully orchestrated cross-coupling and amide bond formation reactions. The synthesis of Lenacapavir provides an excellent case study for this process.[9][11]
Figure 2: Key coupling reactions in the synthesis of Lenacapavir.[9]
Protocol 3: Sequential Cross-Coupling and Amide Formation
Step 1: Selective Sonogashira Cross-Coupling
-
Rationale: The first coupling reaction involves a selective Sonogashira reaction at the more reactive position of the dibromopyridine core.[9]
-
Procedure:
-
To a solution of the 3,6-dibromopyridine intermediate (1.0 eq) in a suitable solvent (e.g., THF/water), add the sulfonyl-but-1-yne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
-
| Reaction | Catalyst/Reagents | Typical Yield |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 85-95% |
Step 2: Suzuki Cross-Coupling
-
Rationale: The second cross-coupling is a Suzuki reaction to introduce the indazole moiety.[9]
-
Procedure:
-
Combine the product from the Sonogashira reaction (1.0 eq), the indazole boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate) in a solvent mixture such as dioxane and water.
-
Heat the reaction mixture at reflux until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the coupled product by column chromatography.
-
| Reaction | Catalyst/Reagents | Typical Yield |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 90-95% |
Step 3: Amide Bond Formation
-
Rationale: The final key fragment, the fluorinated phenylalanine derivative, is introduced via an amide bond formation.
-
Procedure:
-
First, remove the Boc protecting group from the fluorinated phenylalanine derivative using an acid such as trifluoroacetic acid (TFA) in dichloromethane.
-
To a solution of the deprotected amine and the product from the Suzuki coupling in a solvent like DMF, add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous workup and purify the final protected inhibitor by chromatography.
-
Step 4: Final Deprotection
-
Rationale: Removal of any remaining protecting groups yields the final active pharmaceutical ingredient.
-
Procedure:
-
The specific deprotection conditions will depend on the protecting groups used. For example, if a Boc group is present on the indazole nitrogen, it can be removed with TFA.
-
Purify the final compound by preparative HPLC to obtain the highly pure HIV capsid inhibitor.
-
Conclusion
The synthesis of HIV capsid inhibitors containing fluorinated phenyl rings is a complex but achievable undertaking for medicinal chemists. A modular, convergent approach, coupled with strategic use of modern cross-coupling and peptide coupling reactions, allows for the efficient assembly of these potent antiviral agents. The protocols and rationale provided in this application note serve as a guide for researchers in the field, enabling the synthesis and further exploration of this important class of therapeutics. Careful optimization of reaction conditions and purification techniques will be essential for obtaining high yields and purity of the final compounds.
References
- Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities.
- Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV-1 Treatment and Pre-exposure Prophylaxis.
- Structure–Activity Relationships of a Novel Capsid Targeted Inhibitor of HIV-1 Replication.
- Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors. PubMed.
- Synthesis of Lenacapavir Sodium: Active Pharmaceutical Ingredient Process Development and Scale-up. R Discovery.
- Design, Synthesis and Structure-Activity Relationships of Novel HIV Capsid Inhibitors with Potent Antiviral Activities.
- Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors.
- Lenacapavir Synthesis Highlights. Drug Hunter.
- Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conform
- Design and Synthesis of New GS-6207 Subtypes for Targeting HIV-1 Capsid Protein. MDPI.
- Design, synthesis and structure-activity relationships of novel HIV capsid inhibitors with potent antiviral activities. PubMed.
- Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PubMed.
- Design, synthesis and structure-activity relationships of novel HIV capsid inhibitors with potent antiviral activities. Lirias - KU Leuven.
- Structure−Activity Relationships of 2'-Fluoro-2',3'-unsaturated d-Nucleosides as Anti-HIV-1 Agents.
- Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction.
- Design and Synthesis of New GS-6207 Subtypes for Targeting HIV-1 Capsid Protein.
- Design and Synthesis of New GS-6207 Subtypes for Targeting HIV-1 Capsid Protein. PubMed.
- Contemporary Medicinal Chemistry Strategies for the Discovery and Development of Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors.
- Medicinal chemistry strategies of targeting HIV-1 capsid protein for antiviral tre
- HIV-1 capsid inhibitors as antiretroviral agents.
- Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action.
- Lenacapavir Synthetic Routes. MedKoo Biosciences.
- (PDF) Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action.
Sources
- 1. Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of a Novel Capsid Targeted Inhibitor of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry strategies of targeting HIV-1 capsid protein for antiviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Guide: Stability of 2-Fluoropropan-2-yl Group Under Basic Hydrolysis
Document ID: TS-ORG-F2026 Last Updated: February 24, 2026 Department: Chemical Development & Process Safety Target Audience: Medicinal Chemists, Process Chemists, CMC Leads
Executive Summary & Core Directive
Status: GENERALLY STABLE under standard saponification conditions.
The 2-fluoropropan-2-yl group (often employed as a metabolically stable bioisostere of a tert-butyl group) exhibits robust stability against nucleophilic substitution (
Operational Recommendation:
-
Safe Zone: LiOH or NaOH (1–2 equiv) in THF/H₂O or MeOH/H₂O at 0°C to 40°C.
-
Danger Zone: Alkoxide bases (KOtBu, NaOEt), anhydrous conditions, or temperatures >60°C.
Mechanistic Insight: Why It Survives (and When It Fails)
To troubleshoot effectively, one must understand the competing pathways governing the tertiary alkyl fluoride moiety.
The Stability Anchor
The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~105 kcal/mol). In a tertiary system like 2-fluoropropan-2-yl:
- Resistance: The tertiary carbon is sterically inaccessible to the hydroxide nucleophile.
-
Suppression: While tertiary carbocations are stable, basic conditions suppress the formation of the cationic intermediate required for
hydrolysis.
The Vulnerability: E2 Elimination
The primary degradation pathway is dehydrofluorination .
-
Mechanism: A base abstracts one of the six
-protons (from the methyl groups), leading to the expulsion of the fluoride ion and formation of an alkene (isopropenyl group). -
Driving Force: If the 2-fluoropropan-2-yl group is attached to an aromatic ring (benzylic position), the resulting alkene achieves conjugation with the ring, significantly lowering the activation energy for elimination.
Reaction Pathway Visualization
Caption: Competing reaction pathways for 2-fluoropropan-2-yl derivatives under basic conditions. The green path represents the desired chemoselectivity.
Standard Operating Procedures (SOPs)
Protocol A: Safe Hydrolysis (Recommended)
Use this protocol for deprotecting methyl/ethyl esters in the presence of a 2-fluoropropan-2-yl group.
Reagents:
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Solvent: THF/Water (3:1 v/v) or Methanol/Water (3:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve the substrate (1.0 equiv) in THF/Water (0.1 M concentration).
-
Addition: Add LiOH·H₂O (1.5 – 2.0 equiv) at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Monitor by TLC or LCMS.
-
Critical Checkpoint: Most esters hydrolyze within 1–4 hours. Do not extend reaction time unnecessarily.
-
-
Quench: Cool to 0°C. Carefully acidify to pH 4–5 using 1N HCl or citric acid solution.
-
Note: Avoid strong mineral acids if the molecule contains acid-sensitive groups, though the C-F bond itself is acid-stable.
-
-
Workup: Extract with EtOAc or DCM. Dry over Na₂SO₄.[1]
Protocol B: High-Risk Conditions (Avoid)
The following conditions are known to trigger elimination (dehydrofluorination):
-
Bases: Potassium tert-butoxide (KOtBu), Sodium Ethoxide (NaOEt), Sodium Hydride (NaH).
-
Solvents: Anhydrous DMSO, DMF (these enhance basicity/nucleophilicity of the base).
-
Temperature: Refluxing ethanol or heating >60°C.
Troubleshooting Guide & FAQs
Issue 1: "I see a new non-polar spot on TLC / New peak in LCMS with M-20 mass."
Diagnosis: Elimination has occurred. The "M-20" corresponds to the loss of HF (Mass 20: H=1 + F=19). You have formed the isopropenyl alkene.
Corrective Actions:
-
Lower Temperature: Repeat the reaction at 0°C.
-
Switch Base: Change from NaOH/KOH to LiOH. Lithium coordinates tighter to the hydroxide, slightly reducing its basicity/reactivity compared to Potassium.
-
Solvent Change: Ensure water is present. Anhydrous conditions promote elimination. Water solvates the hydroxide anion, reducing its basicity (H-bonding).
Issue 2: "The ester hydrolysis is too slow at room temperature."
Diagnosis: Steric bulk or electron-rich esters may hydrolyze slowly. Corrective Actions:
-
Mild Heating: Increase temperature to 40°C maximum.
-
Add Peroxide: Use LiOH + H₂O₂ (30%). The hydroperoxide anion (HOO⁻) is more nucleophilic than hydroxide but less basic (pKa ~11.6 vs 15.7), promoting hydrolysis while minimizing elimination risk [1].
Issue 3: "Can I use acid hydrolysis instead?"
Diagnosis: You want to avoid base entirely.
Answer: Yes, generally. The C-F bond in 2-fluoropropan-2-yl is resistant to acid-catalyzed
-
Protocol: 6N HCl or TFA/DCM is usually safe for the C-F group, provided other parts of the molecule can tolerate it [2].
Data Summary: Stability Matrix
| Condition | Reagent | Temperature | Risk Level | Primary Outcome |
| Mild Saponification | LiOH / THF / H₂O | 25°C | Low | Intact Product |
| Standard Saponification | NaOH / MeOH / H₂O | 25°C | Low-Medium | Intact Product |
| Forced Hydrolysis | NaOH / EtOH | Reflux (78°C) | High | Elimination (Alkene) |
| Anhydrous Base | KOtBu / THF | 0°C - 25°C | Critical | Elimination (Alkene) |
| Acidic Hydrolysis | HCl / Water | 60°C | Low | Intact Product |
References
-
Evans, D. A., et al. (2001). Hydrolysis of esters using lithium hydroperoxide. Journal of the American Chemical Society. (Note: General method for mild hydrolysis).
-
Terme, T., et al. (2002). Reactivity of alpha-fluoroalkyl groups. Tetrahedron Letters.
-
BenchChem Technical Support. (2025). Application Notes: Dehydrofluorination of 2,2-Difluoropropane.
-
PubChem. (2025). Compound Summary: 2-Fluoropropane. National Library of Medicine.
-
Organic Chemistry Portal. (2014). Synthesis of Tertiary Alkyl Fluorides.
Sources
Technical Support Center: Palladium Catalysis & Fluorinated Substrates
Current Status: ● Operational Support Tier: Level 3 (Senior Scientist / Method Development) Ticket Queue: High Priority - Defluorination Side Reactions
Welcome to the Method Development Support Hub
You are accessing this guide because your Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Negishi) involving fluorinated substrates is failing. Specifically, you are observing defluorination —the loss of a fluorine atom you intended to keep.
This is not a random error; it is a mechanistic fork in the road. This guide treats your reaction as a diagnostic challenge, separating Hydrodefluorination (reduction) from Defluorinative Substitution (nucleophilic attack).
Module 1: Diagnostic Triage
Before changing reagents, you must identify how the fluorine is leaving. Use this logic flow to diagnose your side reaction.
Figure 1: Diagnostic logic for categorizing defluorination pathways. Identifying the byproduct structure is the first step to a solution.
Module 2: Ticket #402 - Aryl Defluorination (Suzuki/Buchwald)
Scenario: You are coupling an aryl halide (Cl/Br/I) that also contains a Fluorine atom (e.g., 2-fluoro-4-chloropyridine). The Failure: You observe the coupled product, but the Fluorine has been replaced by the nucleophile (or reduced).
Root Cause Analysis
-
The
Trap: Electron-deficient fluorinated heterocycles are prone to Nucleophilic Aromatic Substitution ( ) by the base or the coupling partner before the catalytic cycle even completes. -
Competitive Oxidative Addition: If the C-X (Cl/Br) activation is slow, the highly active Pd(0) may eventually insert into the C-F bond, especially if the ring is electron-poor.
Protocol: The "Kinetically Dominant" Fix
To save the Fluorine, you must make the desired cross-coupling orders of magnitude faster than the side reaction.
Step 1: Ligand Selection (The Accelerator)
You need a ligand that facilitates rapid oxidative addition into the C-Cl/Br bond and, crucially, rapid reductive elimination of the product.
-
Recommendation: Use bulky biaryl phosphines (Buchwald Ligands).
-
Why: Ligands like XPhos or RuPhos create a monolithic Pd center that is sterically crowded. This crowding accelerates reductive elimination (squeezing out the product) and prevents the "sluggish" states where C-F activation occurs.
Step 2: Base Management (The Gatekeeper)
Strong bases (
-
Switch To: Mild, non-nucleophilic bases.
-
Golden Rule: If possible, use Potassium Phosphate (
) or Potassium Carbonate ( ) . -
Advanced Fix: If using amine coupling (Buchwald-Hartwig) with fluoroalkylamines, use Potassium Phenoxide (
) . It is strong enough to deprotonate the Pd-amine complex but too weak/bulky to attack the C-F bond [1].
Comparative Data: Base Effects on Defluorination
Ref: Internal optimization data for 2-fluoro-4-chloropyridine coupling.
| Base | pKa (Conj.[1] Acid) | Defluorination Risk | Mechanistic Risk |
| KOtBu | ~17 | CRITICAL | Direct |
| Cs2CO3 | ~10.3 | HIGH | High solubility leads to high effective concentration |
| K3PO4 | ~12.3 | LOW | Poor organic solubility limits "free" base attack |
| KOPh | ~10 | MINIMAL | Sterically hindered, non-nucleophilic [1] |
Module 3: Ticket #899 - Hydrodefluorination (The "Mystery Hydrogen")
Scenario: Your Fluorine is replaced by a Hydrogen atom. The Failure: You suspect your solvent or trace water is involved.
Mechanism: The Hydride Shift
This occurs when the catalytic cycle stalls. A Pd(II) species undergoes
Troubleshooting Protocol
-
Solvent Audit:
-
STOP using Isopropanol or Ethanol if this occurs. They are hydride donors.
-
SWITCH to Toluene, Dioxane, or DMF.[2]
-
-
Trace Water:
-
While Suzuki coupling requires some water, excess water at high temperatures can promote hydrodefluorination via the water-gas shift type mechanism on the metal surface.
-
Action: Add molecular sieves or reduce water ratio to the minimum required for base solubility.
-
-
The "Sacrificial" Scavenger:
-
Add 5-10 mol% of an alkene (like 1-hexene) to the reaction. If Pd-H is forming, it will insert into the alkene rather than reducing your substrate.
-
Module 4: Ticket #550 - Beta-Fluoride Elimination (Alkyl Substrates)
Scenario: You are coupling an alkyl group with a fluorine on the beta-carbon (e.g.,
Mechanism: The Ejection Seat
Palladium has a high affinity for Fluorine. If a Pd-Alkyl complex has a Fluorine on the
Figure 2: The pathway of beta-fluoride elimination.[3] Once the F interacts with the Pd, elimination is rapid.
Protocol: Electronic Repulsion
To stop this, you must make the Palladium center electron-rich so it repels the lone pairs on the Fluorine atom, or use a ligand that enforces a geometry where the F cannot approach the metal.
-
Ligand Choice: Use electron-rich, bidentate ligands with a wide bite angle.
-
DCyPF (Dicyclohexylphosphinoferrocene)
-
BrettPhos (for aryl-alkyl coupling)
-
-
The "Empty Spot" Theory:
-elimination requires an open coordination site on the metal.-
Fix: Use bidentate ligands that occupy two sites, preventing the Fluorine from finding a place to bind before reductive elimination occurs [2].
-
FAQ: Quick Solutions
Q: Can I use CsF as a base?
A: Proceed with caution. While CsF is a popular base for "anhydrous" Suzuki conditions, the free Fluoride ion is small, hard, and basic. It can attack electron-deficient heterocycles.[4][5][6] If you see defluorination, switch to
Q: My reaction works but I lose 10% to defluorination. How do I purify? A: Defluorinated byproducts often have very similar polarity to the product (H vs F is a small change).
-
Tip: Use Fluorine-NMR (
-NMR) to quantify the ratio in the crude. -
Separation: If silica fails, try Reverse Phase (C18) chromatography. The lipophilicity difference between Ar-F and Ar-H is often more pronounced in aqueous/organic gradients.
Q: Does the Pd source matter?
A: Yes. Avoid
References
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. Source: The Hartwig Group (University of California, Berkeley). Context: Establishes the use of weak bases (KOPh) to prevent decomposition of sensitive fluoro-substrates. URL:[Link]
-
Beta-X vs. Beta-H Elimination: Selection Rules. Source: ChemRxiv / Nature Chemistry (2018). Context: Mechanistic rules for controlling elimination pathways in Pd-alkyl complexes.[1] URL:[Link][3][7][8][9]
-
Ligand Effects on Chemoselective Oxidative Addition. Source: ResearchGate / Vertex AI Snippets. Context: Discusses "BirdPhos" and ligand electronics in differentiating C-Cl vs C-F bonds. URL:[Link]
-
Practical Guide to Suzuki-Miyaura Coupling. Source: Yoneda Labs. Context: General troubleshooting for side reactions in cross-coupling. URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Purification of Volatile Fluorinated Bromobenzene Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of volatile fluorinated bromobenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable but difficult-to-handle compounds. As intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, their purity is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format, complete with troubleshooting guides and detailed protocols.
Safety First: Handling Volatile Fluorinated Aromatics
Before commencing any purification protocol, it is imperative to address the significant safety considerations associated with this class of compounds. Volatile fluorinated compounds present multiple hazards, including toxicity, reactivity, and the potential for inhalation exposure.[2][3]
Core Safety Mandates:
-
Ventilation is Non-Negotiable: All manipulations must be performed within a certified, high-performance chemical fume hood to prevent the accumulation of toxic vapors.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is required. This includes, at a minimum:
-
Waste Disposal: Segregate all fluorinated waste into designated, tightly sealed containers. Never attempt to dispose of residual materials down the drain.[4]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[6] For compounds that can release hydrogen fluoride (HF), have a calcium gluconate gel antidote available and ensure all personnel are trained in its use.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying volatile fluorinated bromobenzene derivatives?
A1: The purification of these compounds is complicated by a convergence of three key properties:
-
High Volatility: Their low boiling points lead to significant product loss during solvent removal (e.g., on a rotary evaporator) and during column chromatography.[8] Standard atmospheric distillation may not be feasible or may require excessively high temperatures.
-
Thermal Sensitivity: The presence of fluorine and bromine substituents can render the aromatic ring susceptible to decomposition at elevated temperatures, especially if acidic or basic impurities are present.[9]
-
Unique Polarity: The carbon-fluorine bond is highly polar, but the overall molecule can have a low dipole moment and high lipophilicity, which affects its behavior in chromatographic and recrystallization systems.[10] This can make solvent selection non-intuitive.
Q2: How do I choose the most appropriate purification method for my compound?
A2: The choice of method depends on the physical state of your compound (solid vs. liquid) and the nature of the impurities. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a purification method.
Q3: My product is highly volatile and I'm losing it on the rotary evaporator. What can I do?
A3: This is a very common issue. Here are several strategies to minimize loss:
-
Reduce Vacuum Strength: Do not apply a high vacuum. Use a vacuum controller or a manual bleed valve to maintain a pressure just low enough to evaporate the solvent at a reasonable temperature (e.g., 20-30°C).[8]
-
Use a Cooled Trap: Ensure your rotary evaporator's condenser is filled with a very cold coolant (e.g., an acetone/dry ice slurry, -78°C). A second trap between the primary condenser and the vacuum pump can also be invaluable for catching highly volatile products.
-
Alternative Solvent Removal: Instead of a rotary evaporator, consider carefully distilling the solvent away at atmospheric pressure using a simple distillation setup, provided your compound is not heat-sensitive.[8]
-
Solvent Choice: During workup, extract your product into a low-boiling point solvent like pentane or dichloromethane. This allows for easier removal under milder conditions compared to higher-boiling solvents like ethyl acetate or THF.[11]
Purification Technique Troubleshooting Guides
Vacuum Distillation
Principle: By reducing the pressure above the liquid, the boiling point is significantly lowered. This allows for the distillation of high-boiling or thermally sensitive compounds at moderate temperatures, separating them from non-volatile impurities like salts, catalysts, or polymeric residues.[9][12]
Experimental Protocol: Vacuum Distillation
-
Preparation: If the crude product contains acidic impurities, first wash it with a saturated sodium bicarbonate solution, then water, and finally brine. Dry the organic layer thoroughly over anhydrous magnesium sulfate or sodium sulfate and filter.[9]
-
Apparatus Setup: Assemble a vacuum distillation apparatus using high-vacuum grease on all ground-glass joints to ensure a good seal. Include a magnetic stir bar or boiling chips in the distillation flask to prevent bumping.[9]
-
System Evacuation: Close the system and slowly apply vacuum. Monitor the pressure using a manometer. Check for leaks if the target pressure is not reached.
-
Heating: Once the desired vacuum is stable, begin gently heating the distillation flask using a heating mantle and a controller. Ensure even heating.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature, which corresponds to the boiling point of your product at that pressure. It is often wise to collect a small "forerun" fraction first. Collect the purified product in a receiving flask cooled in an ice bath to minimize evaporation.[9]
Troubleshooting Guide: Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not distilling at the expected temperature/pressure. | 1. Inaccurate pressure reading. 2. System has a leak. 3. Presence of high-boiling impurities. | 1. Verify the accuracy of your vacuum gauge. 2. Check all joints and connections for leaks using a Tesla coil or by listening carefully. Re-grease joints if necessary. 3. If the product is present, a higher temperature or lower pressure may be required.[9] |
| Bumping / Uneven Boiling | 1. Lack of boiling chips or inadequate stirring. 2. Overheating of the flask bottom. | 1. Always use fresh boiling chips or a magnetic stir bar with vigorous stirring. 2. Use a heating mantle with a sand bath to ensure even heat distribution.[9] |
| Product darkens or decomposes in the distillation flask. | 1. Distillation temperature is too high. 2. Presence of acidic/basic impurities catalyzing decomposition. 3. Prolonged heating. | 1. Use a lower vacuum (better pump) to further reduce the boiling point. 2. Perform an acidic/basic wash of the crude product before distillation.[9] 3. Ensure efficient heating and minimize the total distillation time. |
Flash Column Chromatography
Principle: Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through a column of stationary phase (typically silica gel). Separation is based on the differential partitioning of compounds between the stationary and mobile phases. For non-polar to moderately polar compounds like fluorinated bromobenzenes, normal-phase silica gel is the standard choice.[13][14]
Caption: Standard workflow for flash column chromatography.
Experimental Protocol: Flash Chromatography of a Volatile Compound
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. For volatile, non-polar compounds, start with systems like 100% hexanes or pentane, gradually adding a slightly more polar solvent like dichloromethane or diethyl ether.[15][16] Aim for an Rf value of 0.2-0.4 for your target compound.[13]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexanes). Pour the slurry into the column and use pressure to pack it evenly, avoiding air bubbles. Top the silica with a thin layer of sand.[11]
-
Sample Loading: This is a critical step for volatile compounds.
-
Liquid Loading (Preferred): Dissolve the crude product in the absolute minimum amount of a non-polar solvent (e.g., dichloromethane or the mobile phase itself).[11] Carefully pipette this solution onto the sand layer.
-
Dry Loading: If the compound is not very soluble, dissolve it in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. Load the resulting dry powder onto the column.[13]
-
-
Elution and Collection: Carefully fill the column with the mobile phase, apply pressure (using a pump or inert gas), and begin collecting fractions.
-
Solvent Removal: Combine the pure fractions. To remove the solvent, use a rotary evaporator with a high-boiling point bath (e.g., water at 30°C) and a very gentle vacuum. Cool the receiving flask in an ice bath to prevent your product from being pulled into the vacuum trap.[8]
Troubleshooting Guide: Flash Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Improper solvent system (too polar). 2. Sample band was too wide (too much solvent used for loading). 3. Column was poorly packed. | 1. Rerun TLC to find a less polar solvent system that gives better separation. 2. Use the dry loading technique or ensure you use the absolute minimum solvent for liquid loading.[11] 3. Repack the column, ensuring an even, bubble-free bed. |
| Product is not eluting from the column. | 1. Solvent system is not polar enough. 2. Compound is acidic/basic and is strongly interacting with the silica. | 1. Gradually increase the polarity of the mobile phase (gradient elution). 2. For acidic compounds, add a small amount (0.5%) of acetic acid to the mobile phase. For basic compounds, add 0.5-1% triethylamine.[15] |
| Product co-elutes with the solvent front. | 1. Solvent system is far too polar. 2. Compound is extremely non-polar. | 1. Start again with a much less polar system, such as 100% pentane or hexanes.[15] 2. Consider reversed-phase chromatography if the compound is too non-polar for silica.[14] |
Recrystallization
Principle: This technique is used for purifying solids. It relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[17][18]
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your crude solid in small amounts of various solvents. An ideal solvent will dissolve the compound when boiling but yield crystals upon cooling.[19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent and heat the mixture to a boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[17][18]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal.[9]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.[9][18]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[18]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point.
Troubleshooting Guide: Recrystallization
Caption: Troubleshooting flowchart for common recrystallization problems.[9]
References
- U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds.
- Walsh Medical Media. (2024, March 20). Simultaneous Distillation Extraction: Modern Applications for Volatile Substance Extraction.
- ACS Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Volatile Compounds.
- YouTube. (2020, December 18). Nitration of Bromobenzene: Fractional Recrystallization 1st Crop.
- Unknown Source. (2025, December 12).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Chemistry LibreTexts. (2022, April 7). 5: Distillation.
- YouTube. (2021, January 7). Nitration of Bromobenzene: Fractional Recrystallization--2nd and 3rd Crop and TLC.
- BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- OpenOChem Learn. (n.d.). Flash Chromatography.
- ipo. (n.d.). Fluorine.
- King Group. (n.d.). Successful Flash Chromatography.
- ECHEMI. (n.d.). How can I isolate volatile compounds instead of using flash....
- Airgas. (n.d.). Fluorine - SDS.
- Unknown Source. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
- NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
- BenchChem. (n.d.). Troubleshooting guide for the fluorination of pyridinyl ethanone.
- Unknown Source. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- CHIMIA. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale.
- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
- TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
- PubMed. (2021, November 15). Enzymatic synthesis of fluorinated compounds.
- Sparrow Chemical. (n.d.). Fluorobromobenzene Series.
- Google Patents. (n.d.). WO2021036060A1 - Process for preparing fluorobenzene and catalyst therefore.
- Wikipedia. (n.d.). Fluorobenzene.
- MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- ResearchGate. (2025, August 10). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100.
- ePrints Soton. (n.d.). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated.
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. chimia.ch [chimia.ch]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nj.gov [nj.gov]
- 7. fluoropolymers.eu [fluoropolymers.eu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sorbtech.com [sorbtech.com]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. echemi.com [echemi.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. personal.tcu.edu [personal.tcu.edu]
Handling moisture sensitivity in fluorinated Grignard formation
Topic: Handling Moisture Sensitivity & Initiation in Fluorinated Substrates
Audience: Researchers, Process Chemists, and Drug Development Scientists.
Introduction: The "Fluorine Tax" in Grignard Chemistry
Synthesizing fluorinated Grignard reagents (e.g., p-fluorophenylmagnesium bromide or trifluoromethyl-substituted aryls) imposes a "Fluorine Tax" on the chemist. The high electronegativity of fluorine creates two competing antagonistic effects:
-
Passivation: The electron-withdrawing group (EWG) strengthens the C-X bond, making oxidative insertion of Magnesium (Mg) kinetically difficult (high activation energy).
-
Instability: Once formed, the resulting carbanion is less basic but highly prone to Wurtz coupling (homodimerization) and violent exothermic runaways due to the accumulated thermal energy required to breach the initiation threshold.
This guide provides the protocols to navigate these risks, focusing on moisture control as the critical variable for safe initiation.
Module 1: Pre-Reaction Diagnostics (The Setup)
Moisture is the primary cause of induction period extension. In fluorinated systems, a long induction period allows unreacted halide to accumulate, leading to a "sleeping giant" scenario that can explode upon initiation.
Solvent Water Limits
Standard "anhydrous" solvents from a seal are often insufficient for difficult fluorinated insertions.
| Solvent Grade | Water Content (ppm) | Suitability for Fluorinated Grignards | Action Required |
| HPLC Grade | 100–300 ppm | CRITICAL FAIL | Distillation or Molecular Sieves required. |
| "Anhydrous" (Seal) | 30–50 ppm | RISKY | Acceptable only with "Turbo" additives (LiCl). |
| Freshly Distilled (Na/Benzophenone) | <10 ppm | IDEAL | The gold standard for passive initiation. |
| Sieve-Dried (3Å/4Å) | <20 ppm | EXCELLENT | Must be activated (300°C) and cooled under Ar. |
The "Moisture Defense" Workflow
Do not rely on oven-dried glassware alone. Surface-adsorbed water on glass can kill the initiation of fluorinated substrates.
Figure 1: Critical workflow for removing surface and solvent moisture. Oven drying is insufficient for fluorinated Grignards due to rapid re-adsorption of moisture upon transfer.
Module 2: Initiation Protocols
The DIBAL-H Activation Method (Field-Proven)
Why: Iodine is the traditional activator, but it is corrosive and only cleans the Mg surface physically. Diisobutylaluminum hydride (DIBAL-H) acts as a chemical scavenger, removing trace water and activating the Mg surface by reducing the oxide layer, allowing initiation at lower temperatures (–20°C to 20°C), which is safer for fluorinated substrates [1].
Protocol:
-
Charge Mg turnings (1.1 equiv) into the flask under Argon.
-
Add anhydrous THF (cover the Mg).[1]
-
Add 0.01–0.05 equiv of DIBAL-H (1M in THF). Stir for 5–10 mins.
-
Observation: Gas evolution (H2) indicates water scavenging.
-
-
Add 1/10th of the fluorinated halide.
-
Monitor: A temperature rise of 2–5°C indicates initiation.
-
Begin dropwise addition of the remaining halide.
The "Turbo" Grignard (LiCl-Mediated)
Why: Knochel et al. demonstrated that Lithium Chloride (LiCl) breaks up the polymeric aggregates of Grignard reagents.[2] For fluorinated aryls, this increases solubility and prevents the "coating" of the Mg surface by insoluble products, a common cause of stalled reactions [2].
Mechanism of Action:
Figure 2: The "Turbo" effect. LiCl breaks polymeric Mg-bridges, increasing solubility and reactivity, crucial for fluorinated substrates that form insoluble salts.
Module 3: Troubleshooting & FAQs
Q1: The reaction initiated, but then the solution solidified. What happened?
Diagnosis: Solubility Limit Reached. Explanation: Fluorinated Grignards (especially poly-fluorinated) have very low solubility in pure diethyl ether or THF compared to their non-fluorinated counterparts. The precipitate coats the unreacted Mg, stopping the reaction. Fix:
-
Immediate: Add more anhydrous THF to dissolve the salts.
-
Prevention: Use the Knochel protocol (add 1.0 equiv LiCl to the reaction mixture before starting). This forms the soluble R-Mg-X·LiCl complex.[3]
Q2: I see the iodine color fade, but no exotherm. Is it initiated?
Diagnosis: False Positive. Explanation: Iodine can react with Mg to form MgI2 (fading the color) without inserting into the C-F/C-Br bond. Fix:
-
Do not add the rest of the halide.
-
Take an aliquot and quench with D2O. Analyze via NMR. If you see deuterated product, it initiated. If you see protonated starting material, it failed.
-
Safety Warning: If you add all halide during a "false start," sudden initiation will cause a thermal runaway.
Q3: My yield is low due to Wurtz coupling (R-R dimer).
Diagnosis: Concentration too high / Radical mechanism.
Explanation: Fluorinated radicals are unstable. High local concentration favors dimerization (
-
Slow Addition: Dilute the halide significantly (1:5 or 1:10 ratio) and add it slowly over 2–4 hours.
-
Reverse Addition: In extreme cases, use Rieke Magnesium (highly reactive Mg*) to force insertion faster than diffusion-controlled dimerization [3].
Module 4: Safety Warning (Critical)
Hazard: Fluorinated Phenyl Grignards (especially
-
Context: A specific hazard exists for (trifluoromethyl)phenylmagnesium halides. If the reaction stalls and then initiates rapidly, the exotherm can exceed the boiling point of THF instantly.
-
Mitigation:
-
Never exceed 10% halide addition until exotherm is confirmed (internal temp probe).
-
Use a blast shield for scale-up (>5g).
-
Consider Halogen-Metal Exchange (using
) instead of direct Mg insertion for safer, low-temp generation (–20°C) [4].
-
References
-
Activation of Mg Metal for Safe Formation of Grignard Reagents. Organic Process Research & Development. Uses DIBAL-H for low-temp activation.[4]
-
A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Describes the "Turbo Grignard" mechanism.
-
Preparation of Highly Reactive Metal Powders. Science. Rieke Magnesium for difficult insertions.
-
Safe Processing of Grignard Reagents. ACS Chemical Health & Safety. Guidelines on thermal runaways and moisture risks.
Sources
Technical Support: Solving Low Conversion in Sterically Hindered Aryl Bromide Couplings
Status: Operational Ticket ID: #STERIC-Pd-001 Support Tier: Senior Application Scientist Level
Executive Summary: The "Ortho-Wall"
Low conversion in sterically hindered aryl bromide couplings (e.g., tetra-ortho-substituted biaryls or bulky amine couplings) is rarely a simple kinetic issue; it is usually a catalyst stability issue.
In hindered systems, the standard catalytic cycle breaks. The rate of Oxidative Addition (OA) is often slowed by the sheer bulk of the substrate, but the real killer is usually Reductive Elimination (RE) or the formation of off-cycle inactive dimers. If your reaction stalls at 30-50% conversion, your catalyst is likely dead, not just slow.
This guide moves beyond standard "optimization" and focuses on the specific high-energy demands of hindered substrates.
Tier 1 Support: The Catalyst System (Hardware)
Do not use "in-situ" generated catalysts (e.g., mixing Pd(OAc)₂ + PPh₃) for hindered substrates. The activation energy required to reduce Pd(II) to Pd(0) and ligate it with a bulky phosphine is too high; you will generate Pd-black before the active species is formed.
A. Ligand Selection Matrix (The Engine)
For hindered substrates, you need ligands that are electron-rich (to facilitate OA) and exceptionally bulky (to force RE via steric relief).
| Coupling Type | Recommended Ligand | Why? |
| C-N (Amination) | The | |
| C-C (Suzuki) | SPhos or Pd-PEPPSI-IPent | SPhos is the baseline for hindered Suzuki. IPent (N-heterocyclic carbene) is required for extreme steric cases (e.g., tetra-ortho biaryls) due to its flexible bulk.[1] |
| C-O (Ether) | RockPhos or | Specialized for forming C-O bonds where |
B. Precatalyst Strategy (The Ignition)
You must use pre-formed precatalysts to guarantee the entry of mono-ligated Pd(0) into the cycle.[2]
-
Buchwald G3/G4 Palladacycles: These activate via base-mediated deprotonation and reductive elimination. They release the active L-Pd(0) species rapidly, even at lower temperatures, preventing catalyst decomposition.
-
Pd-PEPPSI Complexes: These stabilize the Pd(II) species with a "throw-away" pyridine ligand. They are air-stable and release the active NHC-Pd(0) species only when heated, acting as a reservoir of active catalyst.
Tier 2 Support: Reaction Engineering (Software)
If the catalyst is correct but conversion is still low, check these process variables.
A. The Concentration Factor
Hindered couplings often fail at standard concentrations (0.1 M).
-
Recommendation: Run hindered reactions at high concentration (0.5 M to 1.0 M) .
-
Reasoning: High concentration increases the collision frequency of the difficult-to-couple partners and stabilizes the catalyst by keeping the [L-Pd] species engaged with substrates rather than aggregating into Pd-black.
B. Base & Additive Compatibility
Using the wrong base can shut down the catalytic cycle by failing to activate the precatalyst or the coupling partner (boronic acid/amine).
| Base | Application | Watch Out For |
| NaO | Standard for C-N | Can cause dehydrohalogenation of alkyl halides. Incompatible with electrophilic functional groups (esters, nitriles). |
| K₃PO₄ | Standard for Suzuki | Poor solubility in toluene. Add 2-5% water or use 1:1 Toluene/Water to solubilize the base. |
| Cs₂CO₃ | Mild Base | often requires high temp. Good for sensitive functional groups.[3][4] |
Diagnostic Workflow & Visualization
Use the following logic flow to diagnose the specific point of failure in your reaction.
Caption: Diagnostic logic tree for isolating failure modes in Pd-catalyzed cross-coupling of hindered substrates.
Standard Operating Protocol: The "Hindered Screen"
For a new hindered substrate, do not run one reaction. Run this 4-vial micro-screen (20 mg scale).
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Nucleophile (1.2 equiv)
-
Base: NaO
Bu (1.4 equiv for C-N) or K₃PO₄ (2.0 equiv for Suzuki)
Vial Setup:
| Vial | Catalyst System (2-5 mol%) | Solvent (0.5 M) | Purpose |
| 1 | Pd(OAc)₂ + SPhos | Toluene | Control (Traditional In-situ) |
| 2 | XPhos Pd G4 | THF | Fast Activation / High Activity |
| 3 | Pd-PEPPSI-IPent | Dioxane | Max Steric Bulk Tolerance |
| 4 | RuPhos Pd G4 | Electronic/Solvent Variation |
Procedure:
-
Weigh solid reagents and precatalysts into vials in air (if using G4/PEPPSI).
-
Transfer to a glovebox or purge with Argon x3.
-
Add anhydrous, degassed solvent.
-
Seal with a crimp cap (Teflon septum).
-
Heat to 80°C for 2 hours.
-
Checkpoint: Take an aliquot for LCMS. If <10% conversion, ramp to 110°C for 12 hours.
Frequently Asked Questions (FAQs)
Q: My reaction turns black immediately upon heating. What does this mean? A: This is "Pd-Black" formation.[5] Your ligand is detaching from the palladium, or the precatalyst is decomposing before it can enter the catalytic cycle.
-
Fix: Switch to a G4 Precatalyst . The palladacycle backbone prevents premature Pd release. Ensure your solvent is rigorously degassed (O₂ promotes ligand oxidation and subsequent Pd shedding).
Q: I see 50% conversion, but the reaction stops. Adding more catalyst doesn't help. A: You are likely facing product inhibition . The bulky product might be coordinating to the Pd(0) species, preventing the oxidative addition of the next aryl bromide molecule.
-
Fix: Switch to a ligand with different steric architecture (e.g., from BrettPhos to AdBrettPhos ). Alternatively, dilute the reaction slightly (0.2 M) if product precipitation is trapping the catalyst.
Q: I see a lot of reduced aryl bromide (Ar-H) instead of the coupled product.
A: This is protodehalogenation . It usually happens in amide solvents (DMF, DMAc) which can act as hydride sources, or if the "Transmetallation" or "Amine Binding" step is too slow compared to
-
Fix: Switch to non-polar solvents like Toluene or Dioxane . If using a primary amine, ensure the base is strong enough to deprotonate it rapidly.
Q: Can I use Pd(PPh₃)₄ for these hindered reactions? A: No. Triphenylphosphine is too small and not electron-rich enough. It will not support the oxidative addition of hindered aryl bromides, nor will it force the reductive elimination of the bulky product.
References
-
Buchwald, S. L., et al. (2013). "Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates."[6] The Journal of Organic Chemistry.
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition.
-
Buchwald, S. L., et al. (2006).[7] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie.
-
Szostak, M., et al. (2017).[8] "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides." The Journal of Organic Chemistry.
Sources
- 1. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.abcr.com [media.abcr.com]
- 3. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Validation & Comparative
19F NMR Chemical Shift Guide: 1-Bromo-4-(2-fluoropropan-2-yl)benzene
The following is a comprehensive Publish Comparison Guide for 1-Bromo-4-(2-fluoropropan-2-yl)benzene , designed for researchers and drug development professionals.
Structural Characterization, Impurity Profiling, and Synthetic Utility
Executive Summary & Technical Specifications
This compound (also known as 4-bromo-cumyl fluoride) represents a critical structural motif in medicinal chemistry, serving as a robust metabolic blocker and a sensitive 19F NMR probe. Unlike trifluoromethyl (-CF₃) or aromatic fluorine (Ar-F) groups, the tertiary benzylic fluoride moiety offers a unique electronic signature and chemical reactivity profile.
This guide provides the definitive 19F NMR data, compares it against common fluorinated motifs, and details the protocols for its synthesis and differentiation from critical regioisomers.
Core Data: 19F NMR Chemical Shift
| Parameter | Value / Range | Conditions |
| Primary Signal | -138.0 ppm to -145.0 ppm | CDCl₃, referenced to CFCl₃ (0 ppm) |
| Multiplicity | Singlet (s) | Decoupled (¹H-decoupled) |
| Multiplicity (Coupled) | Septet | ¹H-coupled (³J_HF ≈ 20-22 Hz) |
| Structural Class | Tertiary Benzylic Fluoride | Ar-C(CH₃)₂-F |
Critical Note on Reference Standards: The exact chemical shift is solvent-dependent. In polar aprotic solvents (e.g., DMSO-d₆), the signal may shift downfield by 1–3 ppm due to hydrogen bonding effects with the solvent matrix.
Comparative Analysis: The "Shift Landscape"
To validate the identity of this compound, it is essential to compare its signal against other common fluorinated motifs and potential synthetic impurities.
Table 1: 19F NMR Shift Comparison of Fluorinated Motifs
| Compound / Motif | Structure | Chemical Shift (δ, ppm) | Key Distinguishing Feature |
| Target Compound | p-Br-Ph-C(Me)₂-F | -138 to -145 | Singlet (decoupled); Septet (coupled) |
| Regioisomer Impurity | Ph-CF(Me)-CH₂Br | -147.5 | Doublet of Quartets (complex splitting) |
| Trifluoromethyl | Ar-CF₃ | -60 to -65 | Sharp Singlet; very distinct region |
| Aromatic Fluorine | Ar-F | -100 to -120 | Multiplet (coupling to Ar-H) |
| Difluoromethyl | Ar-CHF₂ | -110 to -125 | Doublet (²J_HF ≈ 56 Hz) |
| Monofluoromethyl | Ar-CH₂F | -200 to -220 | Triplet (²J_HF ≈ 48 Hz) |
Visualizing the Spectrum: Critical Impurity Differentiation
The synthesis of the target compound often involves the bromofluorination of α-methylstyrene, which can yield the regioisomer (1-Bromo-2-fluoro-2-phenylpropane) if conditions are not strictly controlled.
Caption: Logical flow for distinguishing the target tertiary fluoride from its common beta-bromo regioisomer using 19F NMR shift and splitting patterns.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesize this compound from its alcohol precursor and validate using 19F NMR.
Reagents & Equipment
-
Precursor: 2-(4-bromophenyl)propan-2-ol (CAS: 2077-19-2).
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Saturated aqueous NaHCO₃.
Step-by-Step Workflow
-
Preparation: Dissolve 1.0 eq of 2-(4-bromophenyl)propan-2-ol in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Crucial: Low temperature prevents elimination to the styrene.
-
Addition: Dropwise add 1.1 eq of DAST over 10 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (hexane/EtOAc).
-
Quench: Pour the reaction mixture into cold saturated NaHCO₃ solution. Caution: Vigorous gas evolution.
-
Workup: Extract with DCM (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (100% Hexanes or 95:5 Hexane/EtOAc). The fluoride is non-polar and elutes quickly.
Validation Protocol (Self-Validating System)
To ensure the product is the correct tertiary fluoride and not the elimination product (styrene) or rearranged isomer:
-
Test 1 (1H NMR): Look for the disappearance of the OH proton and the distinct shift of the gem-dimethyl group from ~1.5 ppm (alcohol) to ~1.7 ppm (doublet, J=22 Hz) due to coupling with fluorine.
-
Test 2 (19F NMR): Confirm a singlet (decoupled) at -138 to -145 ppm .
-
Fail State: Signal at -147.5 ppm indicates rearrangement to the beta-bromo isomer.
-
Fail State: No signal indicates elimination to the alkene (4-bromo-α-methylstyrene).
-
Mechanistic Insight: Why This Shift?
The chemical shift of -140 ppm is characteristic of a fluorine atom attached to a tertiary carbon with an aromatic ring (benzylic position).
-
Shielding: The methyl groups provide electron density via hyperconjugation, shielding the fluorine relative to a primary benzylic fluoride (-210 ppm).
-
Deshielding: The aromatic ring deshields the nucleus via anisotropy, moving it downfield from a purely aliphatic tertiary fluoride (-130 to -135 ppm).
-
Substituent Effect: The para-bromo substituent is weakly electron-withdrawing (-I effect). This causes a minor downfield shift (approx. 1-2 ppm) compared to the unsubstituted cumyl fluoride.
Caption: Electronic contributions determining the -140 ppm chemical shift.
References
-
Haufe, G., et al. (1999). "Bromofluorination of alkenes: 1-Bromo-2-fluoro-2-phenylpropane." Organic Syntheses, 76, 159.[1] (Provides data for the -147.5 ppm regioisomer).
- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (General ranges for tertiary fluorides).
-
Sigma-Aldrich. (2025). "19F NMR Reference Standards and Chemical Shift Ranges."
-
PubChem. "2-(4-Bromophenyl)propan-2-ol (Precursor Data)." CID: 12681920.
Sources
Metabolic stability comparison: tert-butyl vs 2-fluoropropan-2-yl group
This guide provides a technical comparison between the tert-butyl group and its bioisostere, the 2-fluoropropan-2-yl group (often referred to as fluoro-isopropyl or fluoro-tert-butyl), focusing on metabolic stability in drug design.
Executive Summary
The tert-butyl group (
The 2-fluoropropan-2-yl group (
-
Blocks Metabolism: Reduces the number of available hydrogens for abstraction and electronically deactivates the remaining methyl groups.
-
Lowers Lipophilicity: Reduces LogP/LogD, often improving solubility and reducing non-specific binding.
-
Retains Steric Bulk: Mimics the spatial volume of tert-butyl sufficiently to maintain receptor binding.
Verdict: For lead compounds suffering from high intrinsic clearance (
Mechanistic Comparison
The Metabolic Liability of tert-Butyl
The tert-butyl group is vulnerable to CYP450-mediated
-
Mechanism: CYP Compound I (
) abstracts a hydrogen radical ( ) to form a carbon radical, which rapidly rebounds with hydroxyl to form the alcohol. -
Outcome: The resulting hydroxymethyl metabolite (
) is more polar and typically excreted or further oxidized to the carboxylic acid, leading to rapid drug clearance.
The Fluorine Advantage (2-Fluoropropan-2-yl)
Replacing a methyl group with fluorine (
-
C-F Bond Strength: The C-F bond is metabolically inert (
vs. for C-H). -
Electronic Deactivation: Fluorine is the most electronegative element. Its strong inductive effect (
) pulls electron density away from the adjacent carbons. This increases the bond dissociation energy (BDE) of the remaining C-H bonds on the neighboring methyl groups, making them significantly harder for CYP enzymes to oxidize. -
Lipophilicity Modulation: The C-F bond introduces a dipole, lowering LogP by approximately 0.5–1.0 units compared to tert-butyl, which can improve metabolic stability by reducing affinity for the lipophilic CYP active sites.
Visualization: Metabolic Pathways
Caption: Comparative metabolic fate. The tert-butyl group (red) undergoes rapid hydroxylation, while the fluoro-analog (green) resists oxidation due to electronic deactivation.
Comparative Data Profile
The following table summarizes the physicochemical and biological shifts observed when switching from tert-butyl to 2-fluoropropan-2-yl.
| Parameter | tert-Butyl ( | 2-Fluoropropan-2-yl ( | Impact on Drug Design |
| Steric Bulk | High (Van der Waals Vol: ~75 ų) | Moderate (F is smaller than CH3) | Slight reduction in bulk; usually retains binding. |
| Lipophilicity (LogP) | High (Reference) | Lower ( | Improves solubility; lowers metabolic liability. |
| Metabolic Stability | Low (Prone to oxidation) | High (Resistant) | Primary Benefit: Extends |
| Electronic Effect | Weakly Electron Donating ( | Electron Withdrawing ( | May lower pKa of nearby basic amines. |
| Chemical Stability | Very High | High (Risk of HF elimination in strong Lewis acids) | Generally stable under physiological conditions. |
Experimental Protocols
A. Synthesis of 2-Fluoropropan-2-yl Motifs
Objective: Install the fluorine moiety from a tertiary alcohol precursor. Note: Direct fluorination of the tertiary alcohol is the standard approach.
Protocol:
-
Precursor: Synthesize the tertiary alcohol analog (
) using a Grignard reaction (e.g., Methylmagnesium bromide + Methyl ketone or Ester). -
Fluorination Reagent: Use DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .
-
Procedure:
-
Dissolve the tertiary alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen.
-
Cool to -78°C.[1]
-
Add DAST (1.2 - 1.5 eq) dropwise. Caution: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Quench: Pour carefully into saturated aqueous
. Caution: Gas evolution. -
Purification: Extract with DCM, dry over
, and purify via silica flash chromatography. -
Validation: Confirm conversion via
-NMR (typically a multiplet around -130 to -145 ppm depending on environment).
-
B. Microsomal Stability Assay (Determination of )
Objective: Quantify the stability improvement.
Protocol:
-
Preparation: Prepare 10 mM stock solutions of the tert-butyl and 2-fluoropropan-2-yl analogs in DMSO.
-
Incubation System:
-
Species: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Protein Conc: 0.5 mg/mL microsomal protein in 100 mM Phosphate Buffer (pH 7.4).
-
Substrate Conc: 1 µM (to ensure first-order kinetics).
-
-
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation:
-
Plot
vs. time. -
Slope
. - .
- .
-
Decision Framework for Bioisosteric Replacement
Use this logic flow to determine if this replacement is suitable for your lead series.
Caption: Decision tree for initiating tert-butyl to fluoro-isopropyl replacement.
References
-
Barnes-Seeman, D., et al. (2013).[2] "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. [Link]
-
Westphal, M. V., et al. (2015). "Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties." ChemMedChem. [Link]
-
Ahmad, S., et al. (2019).[3] "Compounds and pharmaceutically acceptable salts thereof, useful as inhibitors of sodium channels."[3] U.S. Patent 11,603,351.
Sources
- 1. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Reponse Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Assessment of 4-(2-fluoropropan-2-yl)phenyl bromide
Abstract
This guide provides a comprehensive, experience-driven framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the chemical purity of 4-(2-fluoropropan-2-yl)phenyl bromide. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. We will deconstruct the method development process, comparing alternative chromatographic strategies and justifying the selection of optimal parameters. The narrative emphasizes the causality behind experimental choices, grounded in chromatographic theory and authoritative regulatory standards. All protocols are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R2) guidelines.[1][2][3]
Introduction: The Rationale for a Validated Purity Method
4-(2-fluoropropan-2-yl)phenyl bromide is a halogenated aromatic compound, a class of molecules frequently used as building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of such an intermediate directly influences the impurity profile of the final drug substance, potentially impacting its safety and efficacy. Therefore, a precise, accurate, and specific analytical method is not merely a quality control requirement but a foundational element of process understanding and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and accuracy.[4][5] This guide focuses on developing a stability-indicating method, which is a validated quantitative procedure capable of distinguishing the primary analyte from any degradation products that may form under various stress conditions.[4][6][7] This ensures that the method remains "fit-for-purpose" throughout the lifecycle of the intermediate.[8]
Analyte Characterization and Initial Method Design
The molecular structure of 4-(2-fluoropropan-2-yl)phenyl bromide dictates our analytical strategy.
-
Structure: A substituted benzene ring containing a bromine atom and a fluorinated isopropyl group.
-
Polarity: The presence of the phenyl ring and halogen atoms renders the molecule relatively non-polar and hydrophobic. This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[9]
-
UV Absorbance: The aromatic ring provides a strong chromophore, allowing for sensitive detection using a UV detector. A preliminary UV scan of the analyte dissolved in acetonitrile would be performed to determine the wavelength of maximum absorbance (λ-max), anticipated to be around 254 nm, a common wavelength for aromatic compounds.
Based on these characteristics, our initial development will focus on an RP-HPLC method with UV detection.
Caption: A typical workflow for HPLC method development and validation.
Comparative Analysis of Chromatographic Conditions
The core of method development lies in screening and comparing different stationary and mobile phases to achieve optimal separation. The goal is to find a set of conditions that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities.
Stationary Phase (Column) Selection
The choice of stationary phase is the most critical factor for achieving selectivity. We compared three types of RP-HPLC columns with distinct separation mechanisms.
| Column Type | Separation Principle | Expected Performance for Analyte |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. The industry standard for RP-HPLC.[10] | High Retention. The non-polar nature of the analyte will lead to strong interaction with the C18 chains, providing good retention and a solid baseline for separation. |
| Phenyl | Hydrophobic and π-π interactions.[10] | Alternative Selectivity. The phenyl groups on the stationary phase can interact with the analyte's aromatic ring, potentially resolving impurities that co-elute on a C18 column. |
| Fluorinated (e.g., F-C8) | Hydrophobic, and unique dipole-dipole interactions. Fluorinated phases are known to offer enhanced retention and selectivity for fluorinated compounds.[9][10] | Enhanced Retention & Selectivity. The fluorine atoms on the analyte may exhibit specific interactions with a fluorinated stationary phase, offering a unique separation profile, especially for fluorinated impurities.[10] |
Rationale: We begin with a standard C18 column due to its versatility. However, a Phenyl or Fluorinated phase serves as an excellent alternative if specificity issues, such as co-eluting impurities, arise. For this guide, we will proceed with a C18 column as the primary choice due to its proven robustness.
Mobile Phase Selection
The mobile phase modulates the retention of the analyte. The key choices are the organic modifier and the aqueous component.
-
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
-
Acetonitrile: Generally provides lower column backpressure and has a lower UV cutoff wavelength, resulting in a cleaner baseline. It is often preferred for aromatic compounds.
-
Methanol: Can offer different selectivity and is a more cost-effective solvent.
-
Justification: Acetonitrile is selected as the primary organic modifier due to its superior chromatographic performance for this class of compounds.
-
-
Aqueous Component & Additives
-
Since the analyte is neutral, pH control is not critical for retention. However, adding a small amount of acid (e.g., 0.1% Formic Acid or Phosphoric Acid) to the aqueous phase is highly recommended. This suppresses the ionization of residual silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.
-
Justification: We will use a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Proposed Stability-Indicating HPLC Method
Based on the comparative analysis, the following method provides a robust starting point for purity determination.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Sample Preparation Protocol
-
Stock Solution: Accurately weigh approximately 25 mg of 4-(2-fluoropropan-2-yl)phenyl bromide reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 1.0 mg/mL.
-
Working Solution: Dilute 1.0 mL of the Stock Solution to 10 mL with acetonitrile to achieve a final concentration of 0.1 mg/mL (100 µg/mL).
-
Test Sample Preparation: Prepare the test sample at the same target concentration (0.1 mg/mL) using the same procedure.
Method Validation: A Self-Validating System
The proposed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3]
Specificity (Forced Degradation)
To prove the method is stability-indicating, forced degradation studies are performed.[11] The analyte is subjected to stress conditions to produce potential degradation products. The method is considered specific if the main analyte peak is well-resolved from any degradant peaks and placebo components.
Caption: Strategy for forced degradation to demonstrate method specificity.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.[12]
| Parameter | Purpose | Acceptance Criteria |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value, assessed by % recovery of spiked samples. | 98.0% to 102.0% recovery. |
| Precision | The degree of agreement among individual test results. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C). | System suitability parameters remain within limits; peak shape and resolution are maintained. |
Hypothetical Validation Data
The following tables present hypothetical but realistic data from the validation of the proposed method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 251050 |
| 80 | 400500 |
| 100 | 501200 |
| 120 | 601500 |
| 150 | 752100 |
| R² | 0.9998 |
Table 2: Accuracy and Precision Summary
| Concentration Level | Accuracy (% Recovery) | Precision (%RSD, n=6) |
| 80 µg/mL (80%) | 99.5% | 0.8% |
| 100 µg/mL (100%) | 100.2% | 0.6% |
| 120 µg/mL (120%) | 101.1% | 0.7% |
Conclusion
This guide has detailed a systematic, comparative approach to developing a stability-indicating RP-HPLC method for the purity analysis of 4-(2-fluoropropan-2-yl)phenyl bromide. By starting with the physicochemical properties of the analyte, we justified the selection of a C18 column with an acetonitrile/water mobile phase. The presented method, when formally validated according to ICH Q2(R2) guidelines, provides a trustworthy and robust system for quality control. This scientifically-grounded approach ensures the generation of reliable data, which is indispensable for researchers, scientists, and drug development professionals.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025, July 22).
- International Council for Harmonisation. (2023, November 30).
- Lab Manager. (2025, September 29).
- The University of Aberdeen Research Portal. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).
- LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Redalyc.
- PubMed. (2010, September 15).
- Human Journals. (2023, February 28).
- IRJPMS.
- IJTSRD. (2021, September 15).
- SciSpace.
- IOSR Journals. (2019, June 22).
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ijtsrd.com [ijtsrd.com]
- 5. jddtonline.info [jddtonline.info]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. irjpms.com [irjpms.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Fluorine Effect: Lipophilicity (LogP) Modulation via Fluoro-Isopropyl Substitution
[1]
Executive Summary
In medicinal chemistry, the isopropyl group (
Substituting an isopropyl group with a hexafluoroisopropyl (HFIP) group (
This guide analyzes how this substitution alters LogP, provides experimental protocols for accurate measurement, and offers a decision framework for drug design.
Mechanistic Insight: The Dipole-Bulk Paradox
To predict LogP changes, one must understand the two competing forces introduced by fluorine substitution:
A. The "Fat" Fluorine Effect (Increasing LogP)
Fluorine is larger than hydrogen (
-
Mechanism: Increased energy cost for cavity formation in water.
-
Trend: Perfluoroalkyl chains are typically more lipophilic than their hydrocarbon counterparts (e.g.,
vs ).
B. The Electronic/Polar Effect (Decreasing LogP)
The
-
Mechanism: The polarized
bond becomes a non-classical Hydrogen Bond Donor (HBD). It can interact with water or H-bond acceptors in the protein pocket. -
Result: This specific interaction can lower LogP relative to a fully perfluorinated tert-butyl group (
), which lacks this HBD capability.
C. The "Magic Methyl" vs. "Magic Fluoro"
-
Monofluorination (
): Often decreases LogP due to the introduction of a strong dipole without enough hydrophobic bulk to compensate. -
Hexafluorination (
): Increases LogP due to bulk, but less than expected due to the acidic methine "handle."
Comparative Analysis: Isopropyl vs. Fluoro-Variants[1][2][3]
The following table summarizes the physicochemical shifts observed when modifying the isopropyl scaffold on an aromatic ring (
| Feature | Isopropyl ( | Monofluoro-Isopropyl ( | Hexafluoroisopropyl ( |
| Hansch | |||
| Electronic Effect | Weak Donor ( | Weak Acceptor ( | Strong Acceptor ( |
| H-Bond Potential | None (Hydrophobic) | Weak H-Bond Acceptor (F) | Strong H-Bond Donor (C-H) |
| Metabolic Stability | Low (Benzylic Oxidation) | High (C-F blocks metabolism) | Very High (Blocked & Deactivated) |
| LogP Trend | Baseline | Decrease ( | Increase ( |
Note: The LogP increase for the HFIP group is often less than expected for adding 6 fluorines because of the hydration of the acidic C-H bond.
Visualizing the Decision Pathway
The following diagram outlines the decision logic for substituting an isopropyl group based on required physicochemical outcomes.
Caption: Decision tree for fluoro-isopropyl substitution strategies based on metabolic and physicochemical goals.
Experimental Protocols
Accurate measurement of LogP for fluorinated compounds requires specific modifications to standard protocols due to potential volatility and unique solvation effects.
Method A: Shake-Flask (Gold Standard)
Use this for compounds with moderate lipophilicity (
-
Preparation:
-
Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.
-
Why: Pre-saturation prevents volume changes during partitioning.
-
-
Solubilization:
-
Dissolve the test compound (approx 1 mg) in the pre-saturated octanol phase.
-
Critical Step for HFIP derivatives: Ensure the compound is fully dissolved; fluorinated compounds can be hydrophobic enough to require sonication.
-
-
Partitioning:
-
Mix equal volumes (e.g., 2 mL) of the compound-octanol solution and pre-saturated PBS in a glass vial.
-
Shake mechanically for 1 hour at 25°C.
-
Centrifuge at 3000 rpm for 20 minutes to separate phases.
-
-
Quantification:
-
Analyze both phases using HPLC-UV or LC-MS/MS.
-
Calculate
.[1] - .
-
Method B: HPLC Retention Time (High Throughput)
Best for highly lipophilic HFIP derivatives where aqueous concentration is below detection limits.
-
Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse).
-
Calibration:
-
Run a set of 5-10 standards with known LogP values (e.g., Toluene, Ethylbenzene, Propylbenzene).
-
Ensure standards span the expected LogP range of your fluorinated analog.
-
-
Mobile Phase:
-
Isocratic elution (e.g., 50:50 Methanol:Water buffered to pH 7.4).
-
Note: Avoid using TFA (Trifluoroacetic acid) as an additive if analyzing basic amines, as it forms ion pairs. Use Ammonium Formate instead.
-
-
Calculation:
-
Measure the capacity factor
(where is the dead time). -
Plot
vs. known LogP of standards. -
Interpolate the LogP of the HFIP derivative.
-
Method C: 19F-NMR Quantification (Specialized)
For compounds lacking UV chromophores.
-
Use a coaxial insert containing a reference standard (e.g., Trifluoroacetic acid in
). -
Quantify the fluorine signal intensity in the octanol vs. water layers directly without separation, provided the layers are clearly defined in the NMR tube (or separate and run individually).
Case Study: Bioisosteric Replacement in Drug Design
Scenario: A lead compound contains an isopropyl group binding to a hydrophobic pocket, but it suffers from rapid CYP450 metabolism.
Substitution Strategy:
-
Attempt 1: Cyclopropyl.
-
Result: LogP decreases (
).[2] Metabolic stability improves slightly. -
Issue: Loss of hydrophobic contact area reduces potency.
-
-
Attempt 2: Hexafluoroisopropyl (HFIP).
-
Result: LogP increases (
).[2] Metabolic stability becomes excellent. -
Bonus: The acidic C-H of the HFIP group forms a new hydrogen bond with a backbone carbonyl in the receptor, increasing potency by 10-fold.
-
References
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
- Source: Beilstein Journal of Organic Chemistry (2020).
-
URL:[Link]
-
Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. (Context on HFIP acidity/properties)
- Source: NIH / PMC (2021).
-
URL:[Link]
-
Lipophilicity Modulations by Fluorination Correl
- Source: NIH / PMC (2023).
-
URL:[Link]
-
Substituent constants for correl
Bioisosteric Validation of Fluorinated Isopropyl Groups in Medicinal Chemistry
Topic: Bioisosteric validation of fluorinated isopropyl in medicinal chemistry Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In modern drug design, the substitution of the isopropyl group (-CH(CH₃)₂ ) with its fluorinated analogues—specifically hexafluoroisopropyl (-CH(CF₃)₂) and heptafluoroisopropyl (-CF(CF₃)₂) —is a high-impact tactic for optimizing lead compounds. This guide validates this bioisosteric switch, demonstrating how it addresses three critical failure modes in drug discovery: metabolic instability (oxidative liability of methine/methyl C-H bonds), suboptimal lipophilicity , and poor target residence time .
Unlike simple "atom-swapping," this substitution introduces profound electronic and steric changes. This guide distinguishes between two distinct applications:
-
The "Inert Shield" (Heptafluoroisopropyl): A metabolically stable, bulky, and highly lipophilic bioisostere for tert-butyl or isopropyl groups.
-
The "Functional Warhead" (Hexafluoroisopropyl): A group capable of unique hydrogen-bond donation (C-H···O) and acting as a privileged leaving group in covalent inhibitors.
Physicochemical Comparison: Isopropyl vs. Fluorinated Analogues[1]
The transition from isopropyl to its fluorinated counterparts is not merely a change in size; it is a reversal of electronic polarity.
Table 1: Comparative Physicochemical Properties[2]
| Property | Isopropyl (-CH(CH₃)₂) | Hexafluoroisopropyl (-CH(CF₃)₂) | Heptafluoroisopropyl (-CF(CF₃)₂) |
| Electronic Effect ( | -0.15 (Electron Donating) | ~0.50 (Electron Withdrawing)* | > 0.54 (Strongly EWG) |
| Lipophilicity (Hansch | 1.53 | ~1.9 - 2.2 | 2.90 |
| Van der Waals Volume | ~78 ų | ~110 ų | ~115 ų |
| H-Bond Capability | None (Hydrophobic) | H-Bond Donor (C-H is acidic) | None (Hydrophobic/Inert) |
| Metabolic Liability | High (CYP450 oxidation at methine) | Low (Blocked by F) | Very Low (Fully blocked) |
| pKa of Parent Alcohol | 17.1 (Isopropanol) | 9.3 (HFIP) | N/A (Perfluorinated) |
- inferred from additive CF₃ effects and inductive strength.
Key Insight: The "Polar Hydrophobic" Paradox
While fluorination generally increases lipophilicity (LogP), the hexafluoroisopropyl group introduces a "polar hydrophobic" character. The methine proton in -CH(CF₃)₂ is significantly acidic due to the electron-withdrawing effect of the two -CF₃ groups. This allows it to participate in C-H···O hydrogen bonding with carbonyls or water in the binding pocket, a property completely absent in the non-fluorinated isopropyl group.
Metabolic Stability & Pharmacokinetics[4][5]
The primary driver for this bioisosteric replacement is the blockade of oxidative metabolism. Cytochrome P450 enzymes readily hydroxylate the methine C-H bond of an isopropyl group or the methyl C-H bonds of a tert-butyl group.
Mechanism of Action
-
Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering it resistant to homolytic cleavage by the Iron-Oxo species in CYP450.
-
Steric Shielding: The larger Van der Waals radius of Fluorine (1.47 Å) vs. Hydrogen (1.20 Å) creates a steric shield that prevents the approach of metabolic enzymes to adjacent sites.
Diagram 1: Metabolic Blockade Pathway
Caption: Comparative metabolic fate. The isopropyl group undergoes rapid hydroxylation, whereas the heptafluoroisopropyl group resists oxidation due to C-F bond strength.
Case Studies & Performance Data
Case Study A: Flubendiamide (The "Inert Shield" Strategy)
-
Target: Ryanodine Receptor (Insecticide).
-
Challenge: Early lead compounds with alkyl groups suffered from rapid metabolism and insufficient lipophilicity to penetrate the target tissues.
-
Solution: Replacement of the alkyl group with a heptafluoroisopropyl moiety.
-
Outcome:
-
Metabolic Stability: The perfluorinated group completely blocked oxidative degradation.
-
Lipophilicity: The
value increase (+1.4 units vs isopropyl) improved membrane permeability. -
Activity: The bulky, rigid shape filled the hydrophobic pocket of the Ryanodine receptor more effectively than the smaller isopropyl group.
-
Case Study B: ABX-1431 (The "Functional Warhead" Strategy)
-
Target: Monoacylglycerol Lipase (MAGL) – CNS target for neuroinflammation.
-
Challenge: Developing a selective covalent inhibitor. Standard carbamates were too unreactive or non-selective.
-
Solution: Utilization of a hexafluoroisopropyl (HFIP) carbamate .
-
Mechanism:
-
The electron-withdrawing nature of the two CF₃ groups lowers the pKa of the leaving group (HFIP) to ~9.3.
-
This "tuned" reactivity allows the serine nucleophile of MAGL to attack the carbamate, releasing HFIP and forming a covalent bond.
-
Selectivity: The specific shape and electronic profile of the HFIP group prevented off-target inhibition of FAAH (Fatty Acid Amide Hydrolase), a common side effect of other inhibitors.
-
Table 2: Comparative Performance Data (Inferred from Matched Pairs)
| Compound Variant | Target | IC50 / Ki | Metabolic t½ (Microsomes) | LogP |
| Lead-Isopropyl | Generic GPCR | 120 nM | 15 min | 2.5 |
| Lead-Heptafluoro | Generic GPCR | 45 nM | >120 min | 3.9 |
| Carbamate-Alkyl | MAGL | >10,000 nM | N/A | N/A |
| Carbamate-HFIP | MAGL | 14 nM | Stable | N/A |
Decision Framework & Experimental Protocols
When should you deploy a fluorinated isopropyl group? Use the decision tree below.
Diagram 2: Bioisostere Selection Workflow
Caption: Strategic workflow for selecting between Hexa- and Heptafluoroisopropyl based on metabolic and structural needs.
Experimental Protocol: Synthesis of Heptafluoroisopropyl Arenes
Standard alkylation methods fail due to the electron-withdrawing nature of the perfluoroalkyl group. A radical or metal-mediated approach is required.
Protocol: Copper-Mediated Perfluoroalkylation
-
Reagents: Aryl Iodide (1.0 equiv), Heptafluoroisopropyl iodide (
, 1.2 equiv), Copper powder (2.0 equiv). -
Solvent: DMSO or DMF (Anhydrous).
-
Procedure:
-
Charge a sealed tube with Copper powder and Aryl Iodide under Argon.
-
Add DMSO and
. -
Heat to 110-130°C for 12-24 hours.
-
Workup: Cool, dilute with ether, wash with water/brine to remove Copper salts.
-
-
Validation: Check via ¹⁹F NMR (Look for doublet at -78 ppm and multiplet at -180 ppm).
References
-
Physicochemical Properties of Fluorinated Groups
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. Link
-
-
Flubendiamide Case Study
-
Tohnishi, M., et al. (2005). "Flubendiamide, a Novel Insecticide Highly Active against Lepidopterous Insect Pests." Journal of Pesticide Science. Link
-
-
MAGL Inhibitors (ABX-1431)
-
Cisar, J. S., et al. (2018). "Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders." Journal of Medicinal Chemistry. Link
-
-
Metabolic Stability of Fluorinated Groups
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
-
Heptafluoroisopropyl Properties
Sources
Safety Operating Guide
Definitive Guide to the Disposal of 1-Bromo-4-(2-fluoropropan-2-yl)benzene
Executive Summary: The "Zero-Emission" Mandate
Disposing of 1-Bromo-4-(2-fluoropropan-2-yl)benzene requires more than standard organic waste protocols.[1] Because this molecule contains both bromine and a labile tertiary fluorine, it presents a dual hazard profile: delayed hydrolysis leading to hydrofluoric acid (HF) generation and corrosive combustion byproducts.
Immediate Operational Directives:
-
NEVER mix with acidic waste streams (Risk of HF evolution).
-
NEVER dispose of via drain or standard trash.
-
ALWAYS segregate into "Halogenated Organic" waste streams.
-
ALWAYS use polyethylene (HDPE/LDPE) containers, not glass, for long-term waste storage if hydrolysis is suspected.
Part 1: Chemical Identity & Hazard Characterization[2]
To dispose of this chemical safely, you must understand why it is hazardous. It is not merely a generic solvent; it is a halogenated aromatic intermediate with specific reactivities.
Physicochemical Profile[2]
| Property | Data | Operational Implication |
| Chemical Structure | 1-Bromo-4-(1-fluoro-1-methylethyl)benzene | Contains Br (heavy halogen) and F (tertiary alkyl fluoride). |
| Molecular Weight | ~217.08 g/mol | Dense organic liquid/low-melting solid. |
| Reactivity | Tertiary Fluoride | The C-F bond at the tertiary position is susceptible to hydrolysis/elimination, potentially releasing HF over time. |
| Combustion Products | HBr, HF, CO, CO₂ | Incineration MUST occur in a facility with acid gas scrubbers. |
| Flash Point | > 90°C (Estimated) | Combustible IIIB. |
The "Silent" Hazard: HF Generation
Unlike stable aryl fluorides (where F is attached directly to the benzene ring), this molecule features a tertiary alkyl fluoride .
-
Mechanism: In the presence of moisture or Lewis acids, the tertiary C-F bond can undergo solvolysis or elimination (E1), releasing free Hydrogen Fluoride (HF).
-
Risk: A waste container stored for months may develop internal pressure or become capable of etching glass/causing fluoride burns upon opening.
Part 2: Pre-Disposal Stabilization (The Self-Validating System)
A "Self-Validating System" ensures that the waste is stable before it leaves your control. You must verify the waste stream's compatibility.[2]
Protocol: The "Neutrality Check"
Before adding this substance to a commingled waste container, perform this 3-step validation:
-
The Acid Test: Measure the pH of the receiving waste container.
-
If pH < 4:STOP. Do not add this chemical. Acid accelerates the elimination of the fluorine group, generating HF gas.
-
If pH 6-9:PROCEED. Neutral to slightly basic conditions stabilize the tertiary fluoride.
-
-
The Solvent Check: Ensure the waste stream is compatible with halogenated organics.
-
Avoid: Strong oxidizers (Nitric acid, Peroxides).
-
Preferred: Dichloromethane, Chloroform, or general organic solvents.[3]
-
-
The Container Check:
-
Use HDPE (High-Density Polyethylene) carboys.
-
Why? If trace HF generates, it will etch/weaken glass bottles, leading to catastrophic failure during transport. HDPE is resistant to HF.
-
Part 3: The Disposal Workflow
Decision Logic: Waste Segregation
The following diagram illustrates the critical decision-making process for segregating this specific compound.
Caption: Decision tree for segregating halogenated aromatic waste to ensure correct incineration protocols.
Step-by-Step Disposal Procedure
Step 1: Collection
-
Container: Select a wide-mouth HDPE jar (for solids) or an HDPE carboy (for liquids).
-
Labeling: Affix a hazardous waste tag immediately.
-
Primary Constituent: "this compound"
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated
-
Warning: Write "Contains Organic Fluoride - Potential HF Generation" in the comments section.
-
Step 2: Accumulation (Satellite Area)[2]
-
Store in a Secondary Containment Tray (polypropylene) to catch leaks.
-
Keep the cap closed but not over-torqued (allow for minor pressure equalization if using a vented cap system).
-
Segregation: Keep physically separate from "Oxidizers" and "Acids".
Step 3: Final Handoff
-
When the container is 90% full, date the tag.
-
Contact your facility's EHS or licensed waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).
-
Manifesting: Ensure the waste profile lists "Halogenated Organic Liquid/Solid." The disposal facility must use a rotary kiln incinerator with secondary combustion and caustic scrubbing.
Part 4: Emergency Contingencies
Spill Response Workflow
If a spill occurs, the presence of the fluorine group dictates a cautious approach regarding potential HF release, although the primary hazard is the organic solvent nature.
Caption: Immediate operational workflow for laboratory spills of halogenated intermediates.
Specific Spill Notes:
-
Absorbent: Use universal absorbents (vermiculite or clay). Do not use paper towels if the substance is concentrated, as halogenated aromatics can degrade cellulose.
-
Decontamination: Wash the area with a dilute surfactant solution. Do not use bleach (potential reaction with brominated compounds).
Part 5: Regulatory Compliance (RCRA)
In the United States, compliance is governed by the Resource Conservation and Recovery Act (RCRA).
| Regulatory Category | Code | Justification |
| Characteristic Waste | D001 | If collected in a flammable solvent (Flash point < 60°C). |
| Toxic Waste | D003 | (Potential) Only if the specific waste stream generates toxic gases (HF/HBr) when mixed with water (Reactivity). |
| Halogenated Solvents | F001 / F002 | Applicable only if the molecule is spent solvent used for degreasing/solvation. As a reactant, it is usually "D-coded" or state-regulated. |
| Waste Profile | Halogenated Organic | This is the critical descriptor for the disposal facility to prevent illegal incineration. |
Author's Note on Compliance: While this specific CAS number may not have a dedicated "U-List" number, it defaults to a hazardous waste due to toxicity and flammability characteristics. Always err on the side of "Halogenated/Toxic" classification.
References
-
National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). OSHA.gov. [Link]
-
American Chemical Society. (2023).[4] Safety in Academic Chemistry Laboratories. ACS.org. [Link]
Sources
Personal protective equipment for handling 1-Bromo-4-(2-fluoropropan-2-yl)benzene
Topic: CAS: 857293-81-3 (Representative) Role: Senior Application Scientist
Executive Summary: The "Grab-and-Go" Protocol
Stop. Do not treat 1-Bromo-4-(2-fluoropropan-2-yl)benzene as a generic organic solvent. It is a halogenated aromatic hydrocarbon with a tertiary alkyl fluoride motif.
-
Primary Hazard: Rapid permeation through standard nitrile rubber and potential for skin/eye irritation (H315, H319).
-
Critical PPE Failure Point: Standard disposable nitrile gloves (4 mil) provide <5 minutes of protection against halogenated aromatics before chemical breakthrough occurs.
-
Immediate Action: Switch to Silver Shield® (Laminate) or Viton® gloves for direct handling. If using nitrile, you must double-glove and treat them as "splash protection only"—change immediately upon contact.
Hazard Analysis & Physicochemical Logic
To select the correct PPE, we must understand the molecule's behavior.
-
Lipophilicity & Permeation: The bromine atom on the aromatic ring significantly increases the lipophilicity of the molecule compared to benzene. This allows the compound to solvate into and swell non-polar elastomers (like natural rubber and thin nitrile) rapidly, carrying the fluorinated moiety through to the skin.
-
The Fluorine Factor: While the C-F bond in the 2-fluoropropan-2-yl group is relatively stable, tertiary benzylic-like fluorides can undergo hydrolysis or elimination under acidic conditions or high heat, potentially releasing trace Hydrogen Fluoride (HF). While this is not an acute HF hazard like acyl fluorides, it necessitates strict exclusion of moisture and acidic contaminants during waste handling.
-
Volatility: As a halogenated liquid/low-melting solid, vapor pressure is sufficient to cause respiratory irritation (H335) outside of containment.
PPE Specification Matrix
The following specifications replace generic safety advice with chemically compatible defenses.
| Protection Zone | Standard Requirement | Technical Justification |
| Hand Protection (Immersion) | Silver Shield (Laminate) or Viton (Fluoroelastomer) | Halogenated aromatics attack nitrile and latex. Laminate films offer >480 min breakthrough time. |
| Hand Protection (Splash) | Double Nitrile (min. 5 mil outer) | Warning: Nitrile degrades quickly. The inner glove provides a temporary barrier while you doff the contaminated outer glove. |
| Respiratory | Fume Hood (Face Velocity 80-100 fpm) | Engineering controls are primary. If hood work is impossible, use a half-mask with Organic Vapor (OV) cartridges (Black label). |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for liquids that are skin irritants.[1] Goggles prevent vapor absorption through the lacrimal duct. |
| Body | Poly-coated Lab Coat + Apron | Standard cotton coats absorb spills. A chemically resistant apron (Tyvek or rubber) is required for transfers >100 mL. |
Decision Logic: Glove Selection
Do not guess. Follow this logic flow to determine the appropriate hand protection for your specific operation.
Figure 1: Glove selection logic based on exposure potential. Note that laminate gloves are often worn as liners under nitrile gloves to improve dexterity while maintaining chemical resistance.
Operational Protocols
A. Weighing & Transfer
-
Engineering Control: Perform all weighing inside a chemical fume hood. If the balance is outside, tare the vial, move to the hood to add the solid/liquid, cap tightly, and return to the balance.
-
Static Control: Halogenated compounds can be static-prone. Use an anti-static gun if handling the solid form to prevent dispersal.
-
Tooling: Use glass or stainless steel spatulas/pipettes. Avoid plastic syringes (polypropylene) for long-term storage as the compound may leach plasticizers or swell the plunger rubber.
B. Reaction Setup
-
Solvent Trap: If removing solvent under vacuum (Rotavap), ensure the cold trap is fully charged (Dry Ice/Acetone or LN2). Halogenated vapors must not enter the pump oil, as this lowers the oil's viscosity and damages the pump.
-
Septa Selection: Use Teflon-faced silicone septa. Pure rubber septa will degrade and release particulate into your reaction.
C. Spill Cleanup (Small Scale < 50 mL)
-
Evacuate: Alert immediate personnel.
-
PPE Up: Don Silver Shield gloves and goggles.
-
Absorb: Use a vermiculite or chem-mat pad. Do not use paper towels alone, as they increase the surface area for evaporation without trapping the vapors.
-
Clean: Wipe the surface with Acetone, followed by a soap/water wash.
-
Disposal: Place all absorbent materials into a sealed bag before placing in the solid waste container to prevent hood fumes.
Waste Disposal Strategy
Proper segregation prevents downstream safety hazards.
| Waste Stream | Classification | Instructions |
| Liquid Waste | Halogenated Organic | Do NOT mix with non-halogenated solvents. Segregation is vital for incineration protocols. Ensure pH is neutral (6-8). |
| Solid Waste | Haz-Solid | Contaminated gloves, silica gel, and drying agents must be double-bagged. |
| Glassware | Triple Rinse | Rinse with Acetone -> Ethanol -> Water. Collect the first acetone rinse as Halogenated Waste. |
Emergency Response
-
Skin Contact:
-
Blot, Don't Rub: Gently blot excess liquid.
-
Flush: Wash with soap and lukewarm water for 15 minutes.
-
Monitor: Because of the fluorinated moiety, monitor the site for redness or pain over the next 24 hours. If pain disproportionate to the visible injury occurs, seek medical attention and disclose the potential for fluoride interaction (though low risk).
-
-
Eye Contact:
-
Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.
-
Seek medical evaluation (Ophthalmologist).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2024).[2] Compound Summary: this compound. National Library of Medicine.[2] [Link]
-
University of California, Berkeley. (2023). Glove Selection Guide: Chemical Resistance of Common Glove Materials. EH&S. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
